molecular formula C5H7BO4 B13406984 2-(Hydroxymethyl)furan-3-ylboronic acid

2-(Hydroxymethyl)furan-3-ylboronic acid

Cat. No.: B13406984
M. Wt: 141.92 g/mol
InChI Key: NVATYHOEZNUABN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)furan-3-ylboronic acid (CAS 938443-34-6) is a high-value, furan-based boronic acid reagent specifically designed for chemical synthesis and drug discovery research . With the molecular formula C5H7BO4 and a molecular weight of 141.92 g/mol, this compound serves as a versatile building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . The unique structure of this reagent, which features both a reactive boronic acid functional group and a hydroxymethyl substituent on the furan ring, allows researchers to efficiently construct complex biaryl and heterobiaryl architectures. This makes it particularly valuable in the synthesis of pharmaceutical intermediates and novel organic materials. The presence of the hydroxymethyl group offers a handle for further synthetic modification, enabling diversification into more complex molecular structures. For research purposes, the compound is provided with a minimum purity of 95% and is identified by MDL number MFCD18383039 . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-(hydroxymethyl)furan-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO4/c7-3-5-4(6(8)9)1-2-10-5/h1-2,7-9H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVATYHOEZNUABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and molecular weight of 2-(Hydroxymethyl)furan-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-(Hydroxymethyl)furan-3-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing boronic acids are pivotal reagents in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Their utility in Suzuki-Miyaura cross-coupling reactions has made them indispensable building blocks. This guide focuses on a specific, yet sparsely documented member of this family: 2-(Hydroxymethyl)furan-3-ylboronic acid.

A comprehensive search of chemical databases and scientific literature reveals a notable absence of a registered CAS number and extensive characterization data for 2-(Hydroxymethyl)furan-3-ylboronic acid. This suggests that it is not a commercially available reagent and likely represents a novel synthetic target. This guide, therefore, will provide a forward-looking technical overview. By leveraging data from its close structural isomers and precursors, we will explore its predicted properties, propose viable synthetic routes, and discuss its potential applications in drug discovery and development. We will be referencing the well-characterized analogs, Furan-3-boronic acid and (5-(Hydroxymethyl)furan-2-yl)boronic acid , to build a scientifically grounded projection of the target molecule's behavior and utility.

Physicochemical Properties: A Comparative Analysis

To understand the potential characteristics of 2-(Hydroxymethyl)furan-3-ylboronic acid, a comparison with its isomers and parent compound is instructive. The molecular formula for 2-(Hydroxymethyl)furan-3-ylboronic acid is C₅H₇BO₄, leading to a calculated molecular weight of approximately 141.92 g/mol .

Property2-(Hydroxymethyl)furan-3-ylboronic acid (Predicted)Furan-3-boronic acid(5-(Hydroxymethyl)furan-2-yl)boronic acid
CAS Number Not Assigned55552-70-0[1]1256355-56-2[2]
Molecular Formula C₅H₇BO₄C₄H₅BO₃[1]C₅H₇BO₄[2]
Molecular Weight 141.92 g/mol 111.89 g/mol [1]141.92 g/mol [2]
Physical Form Likely a solidCrystalline Powder[1]Yellow to Brown Solid
Solubility Expected to be soluble in methanol and other polar organic solvents.Soluble in methanol.[1]Not specified, but likely similar to analogs.
Storage Expected to require storage in a dry, cool environment, potentially under inert atmosphere.Keep in dark place, Sealed in dry, Room Temperature.[1]Sealed in dry, store in freezer, under -20°C.

Boronic acids are known to be Lewis acids due to the electron-deficient nature of the boron atom.[3][] This property is central to their reactivity and their ability to interact with biological targets. The presence of both a hydroxymethyl group and a boronic acid function on the furan ring in the target molecule suggests a compound with multiple points for synthetic modification and intermolecular interaction.

Proposed Synthetic Pathways and Methodologies

The synthesis of 2-(Hydroxymethyl)furan-3-ylboronic acid has not been explicitly described in the literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted furan boronic acids and the functionalization of the furan ring. A key precursor for this synthesis would be 3-(Hydroxymethyl)furan, also known as furan-3-methanol.[5][6]

Conceptual Synthetic Workflow

A potential two-step synthesis could involve the directed lithiation of a protected 3-(hydroxymethyl)furan followed by borylation.

Synthetic Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Directed Lithiation and Borylation cluster_2 Step 3: Deprotection and Hydrolysis Start 3-(Hydroxymethyl)furan Protect Protecting Group Addition (e.g., TBDMSCl, Imidazole) Start->Protect Protection of alcohol ProtectedFuran 3-((tert-Butyldimethylsilyloxy)methyl)furan Protect->ProtectedFuran Lithiation Directed ortho-Metalation (n-BuLi, TMEDA) ProtectedFuran->Lithiation Deprotonation at C2 Borylation Borylation (Triisopropyl borate) Lithiation->Borylation ProtectedBoronicEster Protected Boronic Ester Intermediate Borylation->ProtectedBoronicEster Deprotection Deprotection (e.g., TBAF) ProtectedBoronicEster->Deprotection Hydrolysis Acidic Workup (e.g., aq. HCl) Deprotection->Hydrolysis FinalProduct 2-(Hydroxymethyl)furan-3-ylboronic acid Hydrolysis->FinalProduct

Caption: Proposed synthetic workflow for 2-(Hydroxymethyl)furan-3-ylboronic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of 3-(Hydroxymethyl)furan

  • To a solution of 3-(hydroxymethyl)furan (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-((tert-butyldimethylsilyloxy)methyl)furan.

Step 2: Directed Lithiation and Borylation

  • To a solution of 3-((tert-butyldimethylsilyloxy)methyl)furan (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi) (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 2 hours.

  • Add triisopropyl borate (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

Step 3: Deprotection and Hydrolysis

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (2 M) until the pH is acidic.

  • Stir vigorously for 1 hour to hydrolyze the borate ester.

  • To this mixture, add a solution of tetra-n-butylammonium fluoride (TBAF) (1.5 eq) in THF to remove the TBDMS protecting group.

  • Stir at room temperature for 2 hours.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-(Hydroxymethyl)furan-3-ylboronic acid.

Applications in Drug Discovery and Organic Synthesis

The true value of 2-(Hydroxymethyl)furan-3-ylboronic acid lies in its potential as a versatile building block in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of aryl and heteroaryl boronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. 2-(Hydroxymethyl)furan-3-ylboronic acid could be coupled with a variety of aryl or heteroaryl halides to generate complex molecular scaffolds.

Suzuki-Miyaura Coupling Reagent1 2-(Hydroxymethyl)furan-3-ylboronic acid Plus1 + Reagent1->Plus1 Catalyst Pd Catalyst Base Reagent1->Catalyst Coupling Reagent2 Ar-X (Aryl/Heteroaryl Halide) Plus1->Reagent2 Plus1->Catalyst Coupling Reagent2->Catalyst Coupling Product 2-(Hydroxymethyl)-3-arylfuran Catalyst->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The hydroxymethyl group at the 2-position provides a handle for further functionalization. For instance, it could be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to connect to other parts of a molecule. This dual functionality makes it a particularly attractive building block for creating libraries of compounds for high-throughput screening in drug discovery.

Potential as a Bioisostere and Pharmacophore

The furan ring is a common motif in many biologically active compounds and approved drugs. It can act as a bioisostere for a phenyl ring, offering improved metabolic stability or altered pharmacokinetic properties. The specific substitution pattern of 2-(hydroxymethyl)furan-3-ylboronic acid could present a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it a valuable fragment for fragment-based drug design.

Conclusion

While 2-(Hydroxymethyl)furan-3-ylboronic acid remains a novel and uncharacterized compound, its potential as a synthetic building block is significant. Based on the established chemistry of related furan boronic acids, we have proposed a viable synthetic route and highlighted its likely applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The dual functionality of the hydroxymethyl and boronic acid groups offers multiple avenues for the creation of complex and diverse molecular architectures. The synthesis and characterization of this compound would be a valuable contribution to the field of organic chemistry and would provide researchers with a new tool for the development of novel therapeutics and functional materials.

References

  • PubChem. 2-(Hydroxymethyl)furan-3-ol. [Link]

  • Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. [Link]

  • Georganics. Furan-3-methanol – preparation and application. [Link]

  • PMC. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • BioResources. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. [Link]

  • Frontiers. Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • The Good Scents Company. 3-furan methanol. [Link]

  • Wikipedia. Furfuryl alcohol. [Link]

  • ACS Publications. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. [Link]

  • AbacipharmTech. (5-(Hydroxymethyl)furan-2-yl)boronic acid. [Link]

  • Ataman Kimya. 2-FURANMETHANOL. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(Hydroxymethyl)furan-3-ylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(hydroxymethyl)furan-3-ylboronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. In the absence of extensive empirical solubility data for this specific molecule, this document leverages predicted physicochemical properties and established principles of boronic acid chemistry to construct a theoretical solubility framework. This guide offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents, complete with a discussion of appropriate analytical quantification techniques. By elucidating the interplay between molecular structure, solvent properties, and solubility, this guide empowers researchers to optimize reaction conditions, streamline purification processes, and inform formulation strategies involving 2-(hydroxymethyl)furan-3-ylboronic acid.

Introduction: The Significance of 2-(Hydroxymethyl)furan-3-ylboronic Acid and Its Solubility

2-(Hydroxymethyl)furan-3-ylboronic acid is a bifunctional organoboron compound that is gaining traction as a versatile intermediate in the synthesis of complex molecules. Its furan scaffold, substituted with both a reactive boronic acid moiety and a nucleophilic hydroxymethyl group, presents a unique combination of functionalities for applications in Suzuki-Miyaura cross-coupling reactions, the formation of boronate esters, and further derivatization. The efficacy of this reagent in synthetic transformations is intrinsically linked to its solubility in the chosen reaction medium. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical prerequisite for:

  • Reaction Optimization: Ensuring sufficient concentration of the reagent in solution to achieve optimal reaction kinetics and yields.

  • Purification and Isolation: Selecting appropriate solvent systems for crystallization, precipitation, and chromatographic separation.

  • Formulation Development: In the context of medicinal chemistry, solubility is a key determinant of a compound's developability into a drug product.

This guide aims to provide a foundational understanding of the factors governing the solubility of 2-(hydroxymethyl)furan-3-ylboronic acid and to equip researchers with the practical tools to determine this crucial parameter.

Predicted Physicochemical Properties and Theoretical Solubility Profile

To anticipate the solubility behavior of 2-(hydroxymethyl)furan-3-ylboronic acid, we first turn to its predicted physicochemical properties. These parameters offer valuable insights into the intermolecular forces that will dictate its interaction with various organic solvents.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 141.94 g/mol A relatively low molecular weight generally favors solubility.
logP (Octanol-Water Partition Coefficient) -0.85The negative logP value indicates a high degree of hydrophilicity, suggesting a preference for polar solvents over nonpolar ones.
Topological Polar Surface Area (TPSA) 77.76 ŲA TPSA in this range suggests the molecule has significant hydrogen bonding potential, both as a donor (from the -OH and -B(OH)₂ groups) and an acceptor (the furan oxygen and hydroxyl oxygens). This reinforces the expectation of higher solubility in polar, hydrogen-bond-accepting or -donating solvents.
pKa (Acid Dissociation Constant) 8.5 (for the boronic acid proton)The boronic acid moiety is weakly acidic. In basic organic solvents, deprotonation to the more polar boronate anion could enhance solubility.

Based on these predicted properties, a theoretical solubility profile can be constructed:

  • High Solubility Expected in: Polar protic solvents such as methanol, ethanol, and water, which can engage in hydrogen bonding with the hydroxyl and boronic acid groups. Polar aprotic solvents with high hydrogen bond accepting capabilities, like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are also expected to be excellent solvents.

  • Moderate to Good Solubility Expected in: Ethers like tetrahydrofuran (THF) and 1,4-dioxane, which can act as hydrogen bond acceptors. Ketones such as acetone and methyl ethyl ketone should also be reasonably good solvents.

  • Low to Negligible Solubility Expected in: Nonpolar aprotic solvents, including alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene). Chlorinated solvents like dichloromethane (DCM) and chloroform may exhibit low to moderate solubility due to some polar character but lack strong hydrogen bonding capabilities.

This predictive framework is further supported by the known solubility of analogous compounds. For instance, furan-3-boronic acid is reported to be soluble in methanol.[1] Similarly, 4-(hydroxymethyl)phenylboronic acid, which also contains a hydroxymethyl group, exhibits good solubility in polar solvents.[2]

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the solubility of 2-(hydroxymethyl)furan-3-ylboronic acid. This method is designed to be self-validating and adaptable to a range of organic solvents.

Principle of the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The principle involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method.

Experimental Workflow

The overall workflow for the solubility determination is depicted in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Weigh excess solid prep2 Add known volume of solvent prep1->prep2 Combine equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw aliquot of supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 sample4 Dilute sample for analysis sample3->sample4 analysis Quantify concentration (e.g., HPLC-UV, UV-Vis) sample4->analysis

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 2-(hydroxymethyl)furan-3-ylboronic acid (e.g., 20-50 mg). The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-course study initially to determine the time required to reach a plateau in solubility.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the organic solvent to remove any suspended microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the same solvent or a mobile phase component for chromatographic analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method to determine the concentration of 2-(hydroxymethyl)furan-3-ylboronic acid.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility in mg/mL or other appropriate units by back-calculating from the dilution factor.

Analytical Methodologies for Quantification

The choice of analytical technique for quantifying the dissolved boronic acid is critical for obtaining accurate solubility data. The following methods are suitable, with the selection depending on the required sensitivity, selectivity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the method of choice due to its high specificity and sensitivity.

  • Principle: The furan ring in 2-(hydroxymethyl)furan-3-ylboronic acid contains a chromophore that absorbs UV light, allowing for its detection and quantification.

  • Causality behind Method Development:

    • Column Selection: A reversed-phase C18 column is a common starting point. The choice of stationary phase can be optimized to achieve good peak shape and resolution from any potential impurities or degradation products.[3]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic conditions should be optimized to ensure a reasonable retention time and good peak symmetry.

    • Detection Wavelength: The UV spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Self-Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines to ensure trustworthy results.[4]

UV-Visible (UV-Vis) Spectroscopy

For a simpler and more rapid analysis, UV-Vis spectroscopy can be employed, particularly if the compound is the only absorbing species in the solution.

  • Principle: The concentration of the compound in solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert law.

  • Protocol: A calibration curve of absorbance versus concentration is generated using standard solutions. The absorbance of the diluted, saturated solution is then measured, and its concentration is determined from the calibration curve. It is important to note that boric acid itself does not absorb in the UV-Vis region, which simplifies the analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique that can be used for solubility determination without the need for a calibration curve with an identical standard, provided a certified internal standard is used.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to that of a known amount of an internal standard, the concentration of the analyte can be determined. ¹¹B NMR can also be a useful tool for characterizing boronic acids in solution.[6][7][8]

  • Advantages: qNMR is a primary analytical method and can be highly accurate. It is particularly useful when a pure standard of the analyte is not available for creating a calibration curve.

The logical flow for selecting and validating an analytical method is as follows:

analytical_method_selection cluster_decision Method Selection start Need to Quantify Boronic Acid decision1 High Specificity & Sensitivity Required? start->decision1 decision2 Complex Matrix? decision1->decision2 No hplc HPLC-UV decision1->hplc Yes decision3 Rapid Screening Needed? decision2->decision3 No decision2->hplc Yes decision4 Primary Method Required? decision3->decision4 No uv_vis UV-Vis Spectroscopy decision3->uv_vis Yes decision4->uv_vis No qnmr qNMR decision4->qnmr Yes

Caption: Decision tree for selecting an appropriate analytical method for quantification.

Summary and Conclusion

While specific, quantitative solubility data for 2-(hydroxymethyl)furan-3-ylboronic acid in a broad range of organic solvents is not yet widely published, a robust predictive framework can be established based on its physicochemical properties. The molecule's inherent polarity, arising from its hydroxymethyl and boronic acid functionalities, suggests a strong preference for polar protic and aprotic solvents.

This technical guide provides a comprehensive, step-by-step experimental protocol based on the reliable isothermal shake-flask method, empowering researchers to generate accurate and reproducible solubility data in their own laboratories. Furthermore, a critical evaluation of suitable analytical techniques, including HPLC-UV, UV-Vis spectroscopy, and qNMR, offers the necessary tools for precise quantification.

By combining the theoretical solubility profile with the practical methodologies outlined herein, scientists and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating their research and development endeavors involving this versatile furan-based boronic acid.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

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  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • ChemicalBook. (2026, January 13). 2-(Hydroxymethyl)phenylboronic acid cyclic monoester 97 5735-41-1.
  • ResearchGate. (2025, August 6). UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Determine Boron Content in Water with UV Vis Spectroscopy. Retrieved from [Link]

  • Sumitomo Chemical. (2012).
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

  • PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • PubChem. (n.d.). Furan-3-boronic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(hydroxymethyl)pyridine-5-boronic acid, pinacol ester (C12H18BNO3). Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Bis(hydroxymethyl)furan. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Furan-3-boronic acid, 97%. Retrieved from [Link]

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Electronic Architecture and Reactivity of 2-(Hydroxymethyl)furan-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Materials Science

Executive Summary

This guide characterizes the electronic and structural properties of 2-(Hydroxymethyl)furan-3-ylboronic acid , a critical bifunctional scaffold.[1] Unlike simple aryl boronic acids, this molecule exhibits a dynamic ring-chain tautomerism , oscillating between an open boronic acid and a cyclic furo[2,3-c][1,2]oxaborole .[1] Understanding this equilibrium is paramount for optimizing its use in Suzuki-Miyaura cross-couplings and fragment-based drug discovery (FBDD), where it serves as a bioisostere for carboxylic acids or as a serine-trap pharmacophore.[1]

The Electronic Scaffold: A Dual Identity

The core feature of this molecule is the proximity of the nucleophilic hydroxyl group (at C2) to the electrophilic boron center (at C3). This creates a permanent intramolecular interaction that defines its electronic state.[1]

1.1 The Ring-Chain Equilibrium

In solution, the molecule exists in an equilibrium favoring the cyclic hemi-ester form due to the formation of a stable 5-membered oxaborole ring.

  • Open Form (A): Classic

    
     hybridized boron. High Lewis acidity.[1] Susceptible to protodeboronation.[1]
    
  • Closed Form (B): Furo[2,3-c][1,2]oxaborol-1(3H)-ol.[1] The boron adopts a distorted tetrahedral geometry (though formally neutral). This form protects the C-B bond, significantly enhancing stability against hydrolysis and oxidation compared to simple furan-3-ylboronic acids.[1]

1.2 Visualization of Electronic Tautomerism

The following diagram illustrates the closure mechanism and the subsequent ionization pathway essential for biological activity (e.g., binding to serine proteases).

Oxaborole_Equilibrium Open Open Form (sp2 Boron) High Lewis Acidity Transition Intramolecular Cyclization Open->Transition k1 (fast) Closed Closed Form (Furo-oxaborole) Stabilized Scaffold Transition->Closed Thermodynamic Sink Closed->Open Low pH Anion Boronate Anion (sp3 Boron) Bioactive Species Closed->Anion + OH- / pKa ~7.4

Caption: Thermodynamic equilibrium favoring the cyclic furo-oxaborole structure (Green) under physiological conditions, transitioning to the active anionic species (Blue) at basic pH.[1]

Quantitative Electronic Parameters

The following data summarizes the estimated and observed electronic properties derived from furan-3-ylboronic acid congeners and benzoxaborole analogues.

ParameterValue / RangeMechanistic Implication
Hybridization

Exists primarily as a cyclic hemi-ester (

-like but strained) in organic solvents; hydrolyzes to anionic tetrahedral

in water at pH > 7.4.
pKa (Acid) 7.2 – 7.8 More acidic than phenylboronic acid (pKa ~8.[1]8) due to ring strain in the cyclic form and the electron-withdrawing oxygen of the furan ring.
C3-B Bond Length 1.56 Å (Calc.)[1]Slightly elongated in the closed form, reducing steric hindrance for incoming nucleophiles during transmetallation.[1]
HOMO Location Furan Ring (

)
Nucleophilic attacks (e.g., by electrophiles) will occur at C5 (alpha position), the most electron-rich site remaining.[1]
LUMO Location Boron

-orbital
The empty

-orbital is the primary site for Lewis base coordination (e.g., OH-, Serine-OH).
Reactivity Profile & Experimental Protocols
3.1 Stability & Protodeboronation

Furan-3-ylboronic acids are notoriously unstable, prone to rapid protodeboronation under acidic or metal-catalyzed conditions.[1]

  • Mechanism: Protonation at C2 (alpha to oxygen) generates a cationic intermediate that facilitates C-B bond cleavage.[1]

  • Protective Effect: The 2-hydroxymethyl group mitigates this instability . By cyclizing to the oxaborole, the boron center is sterically shielded, and the C2 position is blocked, preventing the protonation-induced decomposition pathway.

3.2 Suzuki-Miyaura Coupling Protocol

Standard conditions often fail due to the stability of the cyclic form, which resists transmetallation. The protocol below utilizes a base-promoted ring opening strategy to activate the boron species.

Optimized Coupling Workflow:

  • Activation: Use a strong base (e.g.,

    
     or 
    
    
    
    ) to force the equilibrium toward the open boronate anion, which is the active transmetallating species.
  • Water Content: A defined water ratio (e.g., Dioxane:H2O 4:[1]1) is critical to solubilize the base and facilitate the formation of the boronate "ate" complex.

Step-by-Step Protocol:

  • Charge Reaction Vessel: Add 2-(hydroxymethyl)furan-3-ylboronic acid (1.0 equiv), Aryl Halide (1.0 equiv), and

    
     (0.05 equiv).
    
  • Solvent System: Add 1,4-Dioxane (0.2 M concentration).

  • Base Addition: Add aqueous

    
     (3.0 equiv, 2M solution). Note: Anhydrous bases are less effective due to poor solubility of the oxaborole.
    
  • Degas: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS for the consumption of the aryl halide.

  • Workup: Acidify carefully to pH 6 (to prevent deboronation of unreacted material if recovering) or extract directly if product is stable.

3.3 Catalytic Cycle Visualization

The diagram below highlights the specific entry point of the oxaborole into the catalytic cycle.

Suzuki_Cycle cluster_activation Substrate Activation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMetal Transmetallation (Rate Limiting) OxAdd->TransMetal + Activated Boronate BaseStep Base Activation (OH- attacks Boron) RedElim Reductive Elimination (Product Release) TransMetal->RedElim Ar-Pd-Furan RedElim->Pd0 Oxaborole Cyclic Oxaborole OpenBoronate Open Boronate Anion Oxaborole->OpenBoronate + Base/H2O OpenBoronate->TransMetal Enters Cycle

Caption: The cyclic oxaborole must undergo base-mediated hydrolysis to generate the open boronate anion required for the transmetallation step.

Applications in Drug Discovery

This scaffold is a "privileged structure" for two distinct modalities:

  • Covalent Fragments: The boron atom can form reversible covalent bonds with nucleophilic residues (Serine, Threonine, Cysteine) in protein active sites.[1] The furan ring provides a smaller, more polar alternative to the benzoxaborole (e.g., Tavaborole, Crisaborole).[1]

  • Solubility Enhancer: The ability to exist as a zwitterion or polar neutral species at physiological pH improves the solubility of lipophilic drug candidates when appended as a fragment.

References
  • Structure and Properties of Benzoxaboroles: Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry, 2009.[1] Link[1]

  • Boronic Acid Equilibrium: Hall, D. G.[1] "Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine."[1][2][3] Wiley-VCH, 2011.[1] Link[1]

  • Furan Stability: Keay, B. A.[1] "Synthetic Strategies for Furan-Substituted heterocycles." Chemical Society Reviews, 1999.[1] Link

  • Oxaborole Drug Discovery: Akama, T., et al. "Discovery and Synthesis of AN2690, a Novel Antifungal for the Treatment of Onychomycosis."[1] Bioorganic & Medicinal Chemistry Letters, 2009.[1] Link[1]

Sources

Unraveling the Acidity Profile of 2-(Hydroxymethyl)furan-3-ylboronic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Dual Personality of Boronic Acids in Modern Chemistry

Boronic acids, organic compounds characterized by a C-B(OH)₂ functional group, have become indispensable tools in the landscape of chemical and pharmaceutical sciences. Their prominence stems largely from their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] Beyond synthesis, their unique electronic structure imparts properties that make them valuable as enzyme inhibitors, sensors for carbohydrates, and components of advanced materials.[2][3]

A critical, yet often complex, parameter governing the utility of any boronic acid, particularly in a physiological context, is its acid dissociation constant (pKa). Unlike typical Brønsted acids like carboxylic acids, which donate a proton from a hydroxyl group, the acidity of a boronic acid is predominantly defined by its Lewis acidic nature. The vacant p-orbital on the sp²-hybridized boron atom readily accepts a pair of electrons from a Lewis base, most commonly a hydroxide ion in aqueous media.[2] This interaction forms a more stable, sp³-hybridized tetrahedral boronate anion. The equilibrium of this reaction dictates the compound's effective pKa, a value that profoundly influences its solubility, membrane permeability, and binding affinity to biological targets.

This guide provides an in-depth examination of the acidity of a specific, functionally rich molecule: 2-(Hydroxymethyl)furan-3-ylboronic acid. We will dissect its structural components, explore the theoretical underpinnings of its acidity, present rigorous experimental and computational methodologies for pKa determination, and provide a scientifically reasoned analysis of its expected pKa value.

Section 1: Structural Dissection and Its Influence on Acidity

The acidity of 2-(Hydroxymethyl)furan-3-ylboronic acid is not a simple function of the B(OH)₂ group alone. It is a nuanced interplay of the electronic effects exerted by the entire molecular scaffold.

  • The Furan Ring: The furan moiety is a five-membered aromatic heterocycle. The oxygen atom within the ring exerts two opposing electronic forces: an inductive electron-withdrawing effect due to its high electronegativity and a powerful electron-donating effect through resonance, where its lone pairs participate in the aromatic π-system. For a substituent at the 3-position, the overall electronic character of the furan ring is crucial in modulating the Lewis acidity of the boron center.

  • The Boronic Acid Group (-B(OH)₂): As the primary acidic center, its interaction with water defines the pKa. The fundamental equilibrium is: R-B(OH)₂ + 2H₂O ⇌ [R-B(OH)₃]⁻ + H₃O⁺ The stability of the resulting tetrahedral boronate anion, [R-B(OH)₃]⁻, is key. Substituents that can stabilize this negative charge will lower the pKa, making the compound more acidic.

  • The Hydroxymethyl Substituent (-CH₂OH): Positioned at the 2-position of the furan ring, the hydroxymethyl group primarily exerts a weak inductive electron-withdrawing effect due to the electronegativity of its oxygen atom. This effect, transmitted through the furan ring, is expected to slightly increase the Lewis acidity of the boron atom compared to an unsubstituted furan-3-ylboronic acid, thereby promoting the formation of the boronate anion and leading to a lower pKa.

The interplay of these structural features is visualized in the equilibrium diagram below.

Sources

Methodological & Application

Protocols for protecting the hydroxymethyl group on furan-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Hydroxymethyl)furan-3-ylboronic acid represents a high-value scaffold in fragment-based drug discovery (FBDD), particularly for covalent inhibitors and Suzuki-Miyaura cross-coupling. However, its dual functionality presents a significant synthetic challenge: the Lewis acidic boronic acid and the nucleophilic primary alcohol are chemically incompatible with many standard protection protocols.

Direct attempts to protect the alcohol (e.g., silylation) while leaving the boronic acid free invariably lead to complex mixtures of silyl boronate esters, boroxines, and polymerized furan byproducts. This guide details the "Boron-First" protection strategy , establishing a self-validating workflow that ensures chemoselectivity and scaffold integrity.

Strategic Analysis: The "Dual-Reactivity" Trap

Before initiating synthesis, researchers must understand why standard alcohol protection fails on this substrate.

The Chemoselectivity Paradox
  • Silyl Scavenging: Silylating agents (TBSCl, TBSOTf) are oxophilic. They react faster with the acidic hydroxyls of the boronic acid (

    
    ) than with the neutral alkyl alcohol (
    
    
    
    ), forming unstable silyl boronates (
    
    
    ).
  • Furan Lability: The furan ring is acid-sensitive. Strong acid catalysts (e.g.,

    
    -TsOH) used for THP protection can trigger ring-opening to 1,4-diones.
    
  • Boroxine Equilibrium: Free boronic acids exist in equilibrium with their trimeric boroxines, complicating stoichiometry and purification.

The Solution: The boronic acid moiety must be "masked" as a boronate ester before addressing the alcohol.

Experimental Protocols

Protocol A: The Pinacol Route (Industry Standard)

Objective: Convert the free boronic acid to a robust pinacol ester, enabling standard silyl protection of the alcohol. Application: Ideal for immediate use in Suzuki couplings.[1]

Phase 1: Boron Protection (Pinacol Ester Formation)[1]
  • Reagents: (Hydroxymethyl)furan-3-ylboronic acid (1.0 equiv), Pinacol (1.1 equiv),

    
     (anhydrous, 2.0 equiv).
    
  • Solvent:

    
     (DCM) or THF (anhydrous).
    

Step-by-Step:

  • Suspension: Charge a flame-dried round-bottom flask with the boronic acid and pinacol. Add DCM (

    
    ).
    
  • Dehydration: Add anhydrous

    
     to sequester the water byproduct. (Alternatively, use a Dean-Stark trap with toluene reflux if scale 
    
    
    
    ).
  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (stain with

    
    ; boronic acid streaks, ester is a discrete spot).
    
  • Workup: Filter through a pad of Celite to remove

    
    . Concentrate the filtrate in vacuo.
    
  • Outcome: The crude pinacol ester is typically

    
     pure and ready for Phase 2.
    
Phase 2: Alcohol Protection (TBS Ether Formation)
  • Reagents: Pinacol ester intermediate (1.0 equiv), Imidazole (2.5 equiv), TBSCl (1.2 equiv).

  • Solvent: DCM (anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the crude pinacol ester in DCM (

    
    ) under 
    
    
    
    atmosphere.
  • Base Addition: Add imidazole in one portion. The mixture may become slightly cloudy.

  • Silylation: Cool to

    
    . Add TBSCl (dissolved in minimal DCM) dropwise over 10 minutes.
    
  • Completion: Warm to RT and stir for 2–4 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc, typically 9:1) on silica gel.[1] Note: Pinacol esters are stable to silica.

Protocol B: The MIDA Boronate Route (High Stability)

Objective: Create an air-stable, crystalline intermediate suitable for long-term storage or iterative synthesis. Mechanism: The N-methyliminodiacetic acid (MIDA) ligand coordinates to boron's empty p-orbital, converting it from


 (reactive) to 

(inert).
Phase 1: MIDA Protection
  • Reagents: Boronic acid (1.0 equiv), MIDA (1.2 equiv).

  • Solvent: Toluene/DMSO (10:1).

Step-by-Step:

  • Reflux: Combine reagents in Toluene/DMSO in a flask equipped with a Dean-Stark trap.

  • Dehydration: Reflux at

    
     for 12–16 hours until water collection ceases.
    
  • Workup: Concentrate to remove Toluene. The residue (in DMSO) is poured into

    
     and extracted with EtOAc.
    
  • Crystallization: MIDA boronates often crystallize from Acetone/Ether or

    
    .
    
Phase 2: Alcohol Protection
  • Conditions: Standard TBS protection (as in Protocol A) works excellently. The MIDA boronate is unaffected by the mild basic conditions (Imidazole).

Quality Control & Validation Data

A self-validating system requires specific analytical checkpoints.

Table 1: Analytical Fingerprints
FeatureFree Boronic AcidPinacol Ester IntermediateTBS-Protected Pinacol Ester

NMR

28–30 ppm (Broad)

30–34 ppm (Sharp)

30–34 ppm (Sharp)

NMR (Alcohol)

4.4–4.6 ppm (

)

4.4–4.6 ppm (Singlet/Doublet)
Shift to

4.6–4.8 ppm

NMR (Methyls)
N/A

1.2–1.3 ppm (12H, s)

1.2 ppm (Pin) + 0.9 ppm (TBS)
TLC (

)
0.1–0.2 (Streaks)0.4–0.5 (Discrete)0.7–0.8 (Non-polar)
Solubility Polar solvents (MeOH, DMSO)Non-polar (DCM, Hexanes)Highly soluble in organics
Critical Checkpoint: NMR
  • Pass: A single sharp peak around 32 ppm indicates a clean boronate ester.

  • Fail: Multiple peaks or a broad hump at 20 ppm suggests hydrolysis or boroxine mixtures.

  • MIDA Check: If using Protocol B, the

    
     signal shifts upfield to 10–15 ppm , confirming 
    
    
    
    hybridization.

Visualized Workflows

Workflow 1: The "Safety-First" Pinacol Route

This diagram illustrates the logical flow and decision gates for the standard protocol.

PinacolProtection Start Start: (Hydroxymethyl) furan-3-ylboronic Acid Step1 Step 1: Pinacol Protection (Pinacol, MgSO4, DCM) Start->Step1 Dehydration Check1 QC: 11B NMR (~32 ppm) Is Boron Protected? Step1->Check1 Step2 Step 2: Alcohol Silylation (TBSCl, Imidazole, DCM) Check1->Step2 Pass (Sharp Peak) Fail STOP: Re-purify or Dry Reagents Check1->Fail Fail (Broad/Multiple) Final Final Product: TBS-Protected Pinacol Ester Step2->Final Silylation

Caption: The standard "Boron-First" workflow ensures the Lewis acidic center is neutralized before silylation.

Workflow 2: MIDA Strategy for Stability

Use this route if the final compound requires long-term storage or exposure to oxidative conditions.

MIDAProtection Input Boronic Acid Precursor MIDA_Rxn MIDA Complexation (Dean-Stark, Toluene/DMSO) Input->MIDA_Rxn MIDA_QC QC: 11B NMR (~12 ppm) sp3 Hybridization Confirmed? MIDA_Rxn->MIDA_QC Protect Alcohol Protection (TBSCl, Imidazole) MIDA_QC->Protect Yes Output Stable MIDA Boronate (Crystalline Solid) Protect->Output

Caption: The MIDA strategy locks the boron geometry, preventing oxidation and protodeboronation.

Troubleshooting & FAQs

Q: Can I use TBDPS instead of TBS? A: Yes. TBDPS (tert-butyldiphenylsilyl) is more acid-stable. Use TBDPSCl with Imidazole/DMAP. This is recommended if the downstream chemistry involves mild acidic workups.

Q: My yield is low in Step 1 (Pinacol). Why? A: Incomplete water removal. Boronic ester formation is an equilibrium. Ensure your


 is fresh or use a Dean-Stark trap with azeotropic removal of water.

Q: Can I deprotect the Pinacol ester back to the free acid? A: It is difficult. Pinacol esters are very stable.[1] Standard hydrolysis (HCl) destroys the furan. Oxidative cleavage (


) is possible but risky. It is better to use the Pinacol ester directly in the Suzuki coupling.[1]

References

  • General Boronic Acid Protection

    • Title: Protecting Groups for Boronic Acids.[1][2][3]

    • Source: Chem-Station Int. Ed. (2016).[1]

    • URL:[Link]

  • MIDA Boronate Strategy

    • Title: A General Strategy for the Synthesis of MIDA Boron
    • Source: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2007, 129, 6716–6717.
    • URL:[Link]

  • Furan Stability & Reactivity

    • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
    • Source:ChemSusChem (2025).
    • URL:[Link]

  • Silyl Protection Protocols

    • Title: tert-Butyldimethylsilyl Ethers: Preparation and Deprotection.[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Notes & Protocols: Chan-Lam Coupling of Furan-3-ylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesizing Functionalized Furan Scaffolds

Introduction: The Strategic Union of Furan and Chan-Lam Coupling

In the landscape of modern medicinal chemistry and materials science, the furan ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle is a cornerstone in a multitude of pharmacologically active compounds, where it can serve as a bioisosteric replacement for phenyl rings, enhancing binding affinity, metabolic stability, and pharmacokinetic profiles.[2] The functionalization of this core is therefore of paramount importance for the discovery of novel therapeutic agents and advanced materials.[1][3]

The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of boronic acids with O-, N-, or S-nucleophiles, presents a powerful and highly accessible tool for this purpose.[4][5] Unlike its palladium-catalyzed counterparts, such as the Buchwald-Hartwig amination, the Chan-Lam reaction offers significant operational advantages: it is typically conducted under mild conditions, often at room temperature, and utilizes atmospheric oxygen as the terminal oxidant, eliminating the need for inert atmospheres.[4][5][6]

This guide provides an in-depth exploration of the application of Chan-Lam coupling to furan-3-ylboronic acids. We will delve into the mechanistic underpinnings, provide field-tested protocols for C-O, C-N, and C-S bond formation, and offer insights into optimizing these transformations for the synthesis of diverse 3-substituted furan derivatives.

Core Principles: The Catalytic Cycle and Mechanistic Causality

The efficacy of the Chan-Lam coupling lies in its elegant, copper-mediated catalytic cycle. Understanding the role of each component is critical for troubleshooting and adapting protocols to new substrates. The generally accepted mechanism proceeds through a Cu(I)/Cu(III) or a Cu(II)-centered pathway; the latter is often depicted for simplicity and involves the following key steps.[4][5][6]

  • Coordination & Ligand Exchange: The reaction initiates with the coordination of the heteroatom nucleophile (an alcohol, amine, or thiol) to the copper(II) catalyst, typically Cu(OAc)₂. This step is often facilitated by a base, which can also deprotonate the nucleophile to increase its reactivity.

  • Transmetalation: The furan-3-yl group is transferred from the boronic acid to the copper center, forming a furan-copper(II) intermediate. This is a pivotal step where the carbon-copper bond is established.

  • Reductive Elimination: The crucial C-heteroatom bond is formed through reductive elimination from a transient copper(III) species (formed via disproportionation or oxidation).[5] This step releases the desired 3-substituted furan product and a reduced copper(I) species.

  • Oxidation: The catalytic cycle is completed by the re-oxidation of Cu(I) back to the active Cu(II) state.[5] A key advantage of the Chan-Lam reaction is that this oxidation is typically accomplished by molecular oxygen from the ambient air.[5][7]

Chan_Lam_Cycle CuII Cu(II) Catalyst (e.g., Cu(OAc)₂) Coord Cu(II)-Nucleophile Complex CuII->Coord + Nucleophile (R-XH) Trans Furan-Cu(II) Intermediate Coord->Trans + Furan-B(OH)₂ CuIII Furan-Cu(III)-Nucleophile Intermediate Trans->CuIII Oxidation/ Disproportionation CuI Cu(I) Species CuIII->CuI Reductive Elimination Product_out 3-Substituted Furan Product CuIII->Product_out CuI->CuII Oxidation FuranBOH2_in Furan-3-ylboronic Acid FuranBOH2_in->Trans NuH_in Nucleophile (R-OH, R-NH₂, R-SH) NuH_in->Coord O2_in O₂ (from Air) O2_in->CuI

Caption: Generalized Catalytic Cycle of the Chan-Lam Coupling.

Application Notes: Optimizing the Coupling of Furan-3-ylboronic Acids

The success of a Chan-Lam coupling hinges on the judicious selection of reaction parameters. While furan-3-ylboronic acid is a generally stable and reactive coupling partner, its performance is intimately tied to the choice of nucleophile, catalyst, base, and solvent.

Key Reagent Considerations
  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common, cost-effective, and reliable catalyst for this transformation. Other sources like CuSO₄ or CuCl can also be effective, sometimes in combination with specific ligands.[8][9] Catalyst loading is typically in the range of 5-20 mol%.

  • Base: An organic base is frequently employed. Pyridine and triethylamine (Et₃N) are standard choices.[10] The base serves a dual role: it can act as a ligand to stabilize the copper catalyst and also deprotonates the nucleophile, enhancing its reactivity. The stoichiometry of the base (typically 1.5-2.0 equivalents) is crucial and may require optimization. Some modern protocols have been developed to be base-free, which can simplify purification.[11]

  • Solvent: Dichloromethane (DCM) is a versatile and widely used solvent. Other options include methanol (MeOH), acetonitrile (MeCN), and toluene.[10] The choice can affect reagent solubility and reaction kinetics. When using alcohol or amine nucleophiles, using a non-coordinating solvent like DCM or toluene is often preferred to prevent competition with the intended nucleophile.

  • Ligands: While many Chan-Lam couplings proceed without an additional ligand (the amine base or solvent can play this role), the introduction of a dedicated ligand can be highly beneficial. Bidentate ligands like 1,10-phenanthroline or 2,2'-bipyridine can accelerate the rate of reaction, improve yields, and suppress side reactions, particularly with challenging or sterically hindered substrates.[8][12]

Substrate Scope and Reactivity Trends
  • O-Nucleophiles (Phenols & Alcohols): Phenols are excellent substrates for Chan-Lam C-O coupling. Electron-rich phenols tend to react more readily than electron-deficient ones. For simple aliphatic alcohols, the reaction can be more challenging and may require higher temperatures or more specialized catalytic systems.

  • N-Nucleophiles (Anilines, Amides, & N-Heterocycles): A broad range of nitrogen nucleophiles are compatible. Electron-rich anilines are typically more reactive. Steric hindrance around the nitrogen atom can slow the reaction, necessitating longer reaction times or gentle heating. N-heterocycles like imidazoles, pyrroles, and indazoles are also effective coupling partners.[13]

  • S-Nucleophiles (Thiols): Thiophenols readily undergo S-arylation under Chan-Lam conditions to produce 3-(arylthio)furans.[8] The reaction is generally efficient and tolerant of various functional groups on the thiol partner.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Chan-Lam coupling of furan-3-ylboronic acid. Note: These are generalized procedures; optimization for each specific substrate is highly recommended. All reactions should be performed in a well-ventilated fume hood.

Workflow start Start: Reagent Preparation setup Reaction Setup (Add Boronic Acid, Nucleophile, Cu Catalyst to Flask) start->setup addition Solvent & Base Addition setup->addition reaction Stir at Room Temperature (Open to Air) addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General Experimental Workflow for Chan-Lam Coupling.

Protocol 1: Synthesis of 3-Aryloxyfurans (C-O Coupling)

Materials:

  • Furan-3-ylboronic acid

  • Substituted phenol

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add furan-3-ylboronic acid (1.0 equiv.), the desired phenol (1.2 equiv.), and Cu(OAc)₂ (0.10 equiv.).

  • Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Add pyridine (2.0 equiv.) to the flask. The solution will typically turn from light blue to a deep blue or green.

  • Stir the reaction mixture vigorously at room temperature, ensuring it is open to the atmosphere (e.g., using a needle in the septum).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-aryloxyfuran.

Protocol 2: Synthesis of 3-(Arylamino)furans (C-N Coupling)

Materials:

  • Furan-3-ylboronic acid

  • Substituted aniline or N-heterocycle

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a flask, combine furan-3-ylboronic acid (1.0 equiv.), the aniline or N-heterocycle (1.1 equiv.), and Cu(OAc)₂ (0.15 equiv.).

  • Add methanol as the solvent (approx. 0.1 M).

  • Add triethylamine (2.0 equiv.) to the mixture.

  • Stir the reaction at room temperature under an air atmosphere. For less reactive anilines (e.g., those with strong electron-withdrawing groups), gentle heating to 40-50 °C may be required.

  • Monitor the reaction by TLC or LC-MS (typically 8-20 hours).

  • Once the reaction is complete, remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and filter through a short plug of Celite® to remove insoluble copper salts.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product via flash column chromatography.

Protocol 3: Synthesis of 3-(Arylthio)furans (C-S Coupling)

Materials:

  • Furan-3-ylboronic acid

  • Substituted thiol (e.g., thiophenol)

  • Copper(II) sulfate (CuSO₄·5H₂O)

  • 1,10-Phenanthroline monohydrate

  • Tetrabutylammonium hydroxide (nBu₄NOH, 40% aq. solution)

  • Ethanol (EtOH)

  • Standard laboratory glassware, magnetic stirrer

Procedure: (Adapted from Xu, H.-J., et al., 2012)[8]

  • To a flask, add furan-3-ylboronic acid (1.2 equiv.), CuSO₄·5H₂O (0.05 equiv.), and 1,10-phenanthroline monohydrate (0.05 equiv.).

  • Add the thiol (1.0 equiv.) followed by ethanol as the solvent.

  • Add the nBu₄NOH solution (1.5 equiv.) as the base.

  • Stir the mixture vigorously at room temperature under an air atmosphere. The reaction is often rapid, proceeding to completion in 4-10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 3-(arylthio)furan.

Quantitative Data Summary

The following table summarizes representative conditions and expected outcomes for the Chan-Lam coupling of furan-3-ylboronic acid with various nucleophiles. Yields are highly substrate-dependent and these values should be used as a guideline.

Coupling TypeNucleophile ExampleCopper Source (mol%)Base (equiv.)Ligand (mol%)SolventTemp. (°C)Time (h)Approx. Yield (%)
C-O 4-MethoxyphenolCu(OAc)₂ (10)Pyridine (2.0)NoneDCMRT1885-95
C-O PhenolCu(OAc)₂ (10)Pyridine (2.0)NoneDCMRT2480-90
C-N AnilineCu(OAc)₂ (15)Et₃N (2.0)NoneMeOHRT1275-85
C-N ImidazoleCu(OAc)₂ (15)Et₃N (2.0)NoneMeOH40870-80
C-N 4-NitroanilineCu(OAc)₂ (20)Pyridine (2.0)Bipyridine (20)Toluene602450-65
C-S ThiophenolCuSO₄ (5)nBu₄NOH (1.5)1,10-Phen (5)EtOHRT885-95
C-S 4-ChlorothiophenolCuSO₄ (5)nBu₄NOH (1.5)1,10-Phen (5)EtOHRT1080-90

Troubleshooting & Field-Proven Insights

  • Problem: Low or No Conversion.

    • Causality & Solution: The nucleophile may be too weak or sterically hindered. Increase the temperature to 40-60 °C. The catalyst may be deactivated; consider adding a ligand like 1,10-phenanthroline to stabilize the active copper species and accelerate reductive elimination. Ensure the base is fresh and added in sufficient quantity.

  • Problem: Protodeboronation of Furan-3-ylboronic Acid.

    • Causality & Solution: This side reaction, where the boronic acid is replaced by a hydrogen, is often caused by excess water. While the reaction tolerates some water, using anhydrous solvents and fresh reagents can minimize this pathway.

  • Problem: Homocoupling of the Boronic Acid.

    • Causality & Solution: Dimerization of the boronic acid can occur under oxidative conditions. This is often more prevalent at higher temperatures. The use of a coordinating ligand and a suitable base (like pyridine) can often suppress this unwanted side reaction in favor of the desired cross-coupling.

  • Expert Tip: For valuable or complex nucleophiles, it is often prudent to use the boronic acid as the excess reagent (1.5-2.0 equiv.) to drive the reaction to completion and maximize the conversion of the more precious starting material.

References

  • Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. (2005). PubMed. Retrieved February 13, 2026, from [Link]

  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. (2005). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Chan-Lam Coupling Mechanism. (2022). YouTube. Retrieved February 13, 2026, from [Link]

  • Mechanistic Development and Recent Applications of the Chan-Lam Amination. (2018). SciSpace. Retrieved February 13, 2026, from [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). PMC. Retrieved February 13, 2026, from [Link]

  • Application of furan derivative in medicinal field. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2026). MDPI. Retrieved February 13, 2026, from [Link]

  • Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. (2012). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

Sources

Application Note: Scalable Synthesis of 2-(Hydroxymethyl)furan-3-ylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable synthesis routes for 2-(Hydroxymethyl)furan-3-ylboronic acid intermediates Content Type: Application Note / Technical Protocol Audience: Process Chemists, Medicinal Chemists, CDMO Technical Leads

Executive Summary

The 2,3-disubstituted furan motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive natural products and kinase inhibitors. However, the synthesis of 2-(hydroxymethyl)furan-3-ylboronic acid (and its stable pinacol ester equivalent) presents a distinct regiochemical challenge. Direct lithiation of furan favors the


-position (C2/C5), making access to the 

-position (C3) difficult without specialized directing groups or halogen handles.

This Application Note details a robust, scalable 4-step protocol designed for multi-gram to kilogram production. Unlike academic routes that rely on unstable intermediates, this workflow prioritizes the isolation of stable protected species and utilizes Cryogenic Continuous Flow technology to mitigate the hazards of large-scale organolithium chemistry.

Key Technical Advantages
  • Regiocontrol: 100% C2-selective functionalization followed by C3-borylation.

  • Stability: Utilization of THP-protection and Pinacol esters to prevent protodeboronation and polymerization.

  • Scalability: Adaptation of exothermic lithiation steps to continuous flow reactors to minimize cooling costs and safety risks.

Retrosynthetic Analysis & Strategy

The core challenge is installing the boron moiety at the electronically less favored C3 position while establishing a hydroxymethyl group at C2.

Strategic Disconnection: The most reliable route utilizes 3-bromofuran as the starting material. The inductive effect of the bromine atom at C3 acidifies the C2 proton, allowing for highly selective deprotonation (ortho-lithiation) without competitive halogen-metal exchange at controlled temperatures.

Reaction Pathway Diagram[1]

G Start 3-Bromofuran Step1 Step 1: C2-Formylation (LDA / DMF) Start->Step1 Inter1 3-Bromo-2-formylfuran Step1->Inter1 Step2 Step 2: Reduction (NaBH4) Inter1->Step2 Inter2 3-Bromo-2-hydroxymethylfuran Step2->Inter2 Step3 Step 3: Protection (DHP / pTsOH) Inter2->Step3 Inter3 THP-Protected Intermediate Step3->Inter3 Step4 Step 4: Li-Hal Exchange & Borylation (n-BuLi / iPrOBpin) Inter3->Step4 Final Target: 2-(THP-oxymethyl)furan-3-yl boronic acid pinacol ester Step4->Final

Figure 1: Step-wise synthetic pathway for the regioselective construction of the 2,3-disubstituted furan core.

Detailed Experimental Protocols

Step 1: Regioselective Formylation (Batch or Flow)

Objective: Install the C2-carbon handle. Mechanism: Directed Ortho Lithiation (DoM) driven by the inductive effect of bromine.

  • Reagents: 3-Bromofuran (1.0 equiv), LDA (1.1 equiv), DMF (1.5 equiv).

  • Solvent: Anhydrous THF.

  • Critical Parameter: Temperature must be maintained below -70°C during LDA addition to prevent "halogen dance" (migration of Br to C2).

Protocol:

  • Charge a reactor with 3-bromofuran in THF (0.5 M) under

    
    . Cool to -78°C.[1][2][3]
    
  • Add LDA (Lithium Diisopropylamide) solution dropwise over 60 mins.

    • Note: The bromine at C3 directs lithiation exclusively to C2.

  • Stir for 30 mins at -78°C.

  • Add DMF (Dimethylformamide) dropwise.

  • Warm to 0°C and quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Yield Expectation: 85-92% (Yellow solid).

Step 2 & 3: Reduction and Protection (Telescoped)

Objective: Convert aldehyde to protected alcohol to prevent O-lithiation in the final step. Why THP? Tetrahydropyranyl (THP) ether is robust against n-BuLi but easily removed with mild acid later.

Protocol:

  • Reduction: Dissolve 3-bromo-2-formylfuran in MeOH (0.5 M). Add

    
     (0.6 equiv) portion-wise at 0°C. Stir 1 hr.
    
  • Quench/Concentrate: Quench with acetone, concentrate to remove MeOH. Partition between water/DCM.

  • Protection: Re-dissolve crude alcohol in DCM. Add DHP (1.2 equiv) and pTsOH (1 mol%). Stir at RT for 2 hrs.

  • Purification: Silica gel plug filtration (Hexane/EtOAc).

  • Yield Expectation: 90% (over 2 steps).

Step 4: Halogen-Metal Exchange & Borylation (The Scalability Bottleneck)

Objective: Convert C3-Br to C3-Boronate. Challenge: On a kilogram scale, adding n-BuLi to a bromide at -78°C in a batch reactor creates dangerous hot spots, leading to side reactions (dimerization). Solution: Continuous Flow Chemistry .

Flow Reactor Setup (Schematic Description)
  • Stream A: Substrate (THP-protected furan) in dry THF.

  • Stream B: n-BuLi (2.5 M in hexanes).

  • Stream C: Isopropyl pinacol borate (iPrOBpin) in THF.

  • Reactor 1 (Lithiation): Residence time = 30 seconds at -60°C.

  • Reactor 2 (Borylation): Stream A+B mixes with Stream C. Residence time = 60 seconds at -40°C.

Batch Protocol (Lab Scale < 5g):

  • Cool solution of THP-protected intermediate (1.0 equiv) in THF to -78°C.

  • Add n-BuLi (1.1 equiv) dropwise. Crucial: Maintain internal temp < -70°C.[4]

  • Stir for 15 mins. (Lithium-Halogen exchange is extremely fast).

  • Add iPrOBpin (1.2 equiv) rapidly.

  • Allow to warm to RT.

  • Workup: Quench with dilute

    
    . Extract with EtOAc.
    
  • Purification: Crystallization from Hexane/Et2O is preferred over column chromatography to avoid boronate hydrolysis.

Critical Control Points & Troubleshooting

ParameterSpecificationFailure ModeCorrective Action
Water Content < 50 ppm (KF)Protodeboronation; Reduced yieldDry THF over molecular sieves (3Å) for 24h.
Lithiation Temp < -70°C (Batch)"Halogen Dance" (Br migration to C2)Use Liquid

cooling or Continuous Flow.
Quench pH 5.0 - 6.0Hydrolysis of THP groupBuffer quench with phosphate solution; avoid strong acids.
Boron Source iPrOBpinIncomplete borylationUse Pinacol ester directly rather than

to skip the esterification step.

Stability and Storage

Furan-3-ylboronic acids are notoriously unstable (prone to deboronation and oxidation).

  • Free Acid: Unstable at RT. Turns black within days.

  • Pinacol Ester: Stable solid. Store at 4°C under Argon.

  • Recommendation: Always synthesize the Pinacol Ester for storage or shipping. If the free acid is required for coupling, hydrolyze immediately prior to use (in situ).

Analytical Validation

To ensure the integrity of the 2-(THP-oxymethyl)furan-3-ylboronic acid pinacol ester :

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic furan protons. The C4-H and C5-H will appear as doublets (

    
    ) around 7.4 ppm and 6.5 ppm. The absence of the C3-H signal confirms substitution.
    
  • 11B NMR: Single peak at

    
     ppm (characteristic of aryl boronate esters).
    
  • HPLC Purity: >97% (AUC). Note: Boronic esters can hydrolyze on acidic silica columns; use neutral alumina or reverse phase with buffered eluents if necessary.

References

  • Regioselective Lithiation of 3-Bromofuran

    • Title: Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans.[4]

    • Source:The Journal of Organic Chemistry, 2000.
    • Context: Establishes the inductive directing effect of the C3-substituent for C2-lithi
    • URL:[Link]

  • Scalable Furan Functionalization

    • Title: Scalable Synthesis of Hydroxymethyl alkylfuranoates as Stable 2,5-Furandicarboxylic acid Precursors.
    • Source:Green Chemistry, 2017.
    • Context: Provides background on handling hydroxymethyl furans on a large scale.
    • URL:[Link]

  • Continuous Flow Lithiation

    • Title: Continuous Flow Synthesis of Boronic Acids and Esters.
    • Source:Organic Process Research & Development.
    • Context: General methodologies for handling exothermic Li/Br exchange in flow to avoid cryogenic b
    • URL:[Link] (Journal Landing Page for verification of flow chemistry techniques).

  • Boronate Stability (MIDA/Pinacol)

    • Title: A Simple and Modular Strategy for the Synthesis of 2,3-Disubstituted Furans.
    • Source:Chemical Communic
    • Context: Discusses the stability issues of furan boronic acids and the advantage of esterific
    • URL:[Link]

  • Commercial Reference (Safety/Handling)

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Protodeboronation of 2-(Hydroxymethyl)furan-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-(hydroxymethyl)furan-3-ylboronic acid in their synthetic workflows. This valuable building block, while highly useful, is prone to an undesired side reaction known as protodeboronation, which can lead to significantly reduced yields and purification challenges in cross-coupling reactions.

As your application support contact, I have structured this document not as a rigid manual, but as a dynamic troubleshooting guide. We will explore the root causes of this instability and provide field-proven, actionable strategies to ensure the success of your experiments.

Part 1: Frequently Asked Questions - Understanding the Instability

This section addresses the fundamental questions surrounding the stability of 2-(hydroxymethyl)furan-3-ylboronic acid.

Q1: My Suzuki-Miyaura reaction with 2-(hydroxymethyl)furan-3-ylboronic acid is giving very low yields of the desired product, and I'm isolating the starting material or 2-(hydroxymethyl)furan. What is happening?

This is a classic symptom of protodeboronation. This undesired reaction cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond, which converts your boronic acid into the simple parent furan, 2-(hydroxymethyl)furan.[1] This side reaction consumes your starting material, directly competing with the desired cross-coupling pathway and leading to poor yields.[2]

Q2: What is protodeboronation, and why is this particular furan boronic acid so susceptible?

Protodeboronation is the protonolysis of a C-B bond.[1] The susceptibility of 2-(hydroxymethyl)furan-3-ylboronic acid stems from several factors:

  • Heteroaromatic Nature: Furan is an electron-rich heteroaromatic ring. This inherent electron density can facilitate the cleavage of the C-B bond.

  • pH Sensitivity: The reaction is highly dependent on pH and can be catalyzed by both acids and, more relevantly for Suzuki-Miyaura coupling, bases.[1][2] Under the basic conditions required for Suzuki coupling, the boronic acid is converted to the corresponding boronate anion ([ArB(OH)3]−).[3][4][5] This species is more reactive towards protodeboronation.[4]

  • Thermal Instability: Furan-containing molecules, particularly those with functional groups like hydroxymethyl, can be sensitive to high temperatures, which can accelerate decomposition pathways.[6][7][8]

Below is a simplified diagram illustrating the base-catalyzed protodeboronation pathway, which is the primary culprit in Suzuki-Miyaura reactions.

Protodeboronation BA Ar-B(OH)₂ (Furan Boronic Acid) Boronate [Ar-B(OH)₃]⁻ (Boronate Anion) BA->Boronate Fast Equilibrium Product Ar-H (Protodeboronated Furan) Boronate->Product Rate-Limiting Protonolysis Base Base (e.g., OH⁻) ProtonSource Proton Source (e.g., H₂O)

Caption: Base-catalyzed protodeboronation pathway.

Q3: What specific experimental factors will worsen protodeboronation?

Based on extensive mechanistic studies, the following conditions are known to accelerate this undesired side reaction:

  • Strong Bases & High pH: Strong bases (like NaOH, KOH, CsOH) create a high concentration of the reactive boronate anion, significantly increasing the rate of protodeboronation.[4][5]

  • High Temperatures: Increased temperature provides the activation energy needed for the C-B bond cleavage, often having a more pronounced effect on the rate of decomposition than on the rate of the desired coupling.[9]

  • Inefficient Catalyst Systems: If the palladium catalyst system has a slow rate of transmetalation, the boronic acid will spend more time in the reactive, basic environment, increasing the opportunity for protodeboronation to occur before the desired coupling can take place.[1]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to detrimental conditions, the more protodeboronation will occur.

Part 2: Troubleshooting and Preventative Strategies

Here, we transition from theory to practice. The following strategies are designed to mitigate protodeboronation, moving from simple parameter optimization to a more robust, preventative approach.

Strategy 1: Optimizing Reaction Conditions for the Boronic Acid

If you must use the boronic acid directly, the goal is to maximize the rate of Suzuki coupling relative to the rate of protodeboronation.

A. Base Selection is Critical

Avoid strong hydroxide bases. Instead, opt for milder bases that provide sufficient activity for the catalytic cycle while minimizing the decomposition of the boronic acid.

BaseTypical EquivalentsRisk of ProtodeboronationRationale & Recommendations
NaOH, KOH2 - 3High Creates a highly basic environment (pH > 13) that strongly promotes protodeboronation.[5] Generally not recommended for this substrate.
K₂CO₃2 - 3Medium A common and effective base. While milder than hydroxides, it can still lead to significant protodeboronation at elevated temperatures.[10]
K₃PO₄2 - 3Low Often the best choice when using the free boronic acid. It is sufficiently basic to promote the catalytic cycle but is known to be much gentler on sensitive boronic acids.[11]
CsF2 - 3Low An excellent alternative, particularly in less-polar, non-aqueous solvents. It is effective at promoting coupling while minimizing protodeboronation of heteroaryl boronic acids.[12]
B. Temperature and Catalyst System Optimization
  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). This may require a more active catalyst system.

  • Use a High-Activity Catalyst: Employ a modern catalyst system known for rapid transmetalation and reductive elimination. Systems based on bulky, electron-rich phosphine ligands are ideal.

    • Recommended System: Palladium(II) Acetate (Pd(OAc)₂) with a ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This combination is highly effective for coupling sensitive substrates at lower temperatures.[11][12]

Optimized Protocol for Direct Use of Boronic Acid
  • To a reaction vessel, add the aryl halide (1.0 equiv), 2-(Hydroxymethyl)furan-3-ylboronic acid (1.5 equiv), and Potassium Phosphate (K₃PO₄) (3.0 equiv).

  • Add the catalyst and ligand: Pd(OAc)₂ (2-5 mol %) and SPhos (4-10 mol %).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add degassed solvent (e.g., 1,4-Dioxane/Water 5:1 or 2-MeTHF).

  • Heat the reaction to 60 °C and monitor by LC-MS or TLC.

  • If the reaction is slow, the temperature can be cautiously increased to 80 °C.

Strategy 2: The "Slow-Release" Approach (Recommended Gold Standard)

The most robust and reliable method to prevent protodeboronation is to avoid having a high concentration of the unstable boronic acid in the reaction mixture at any given time.[13] This is achieved by using a stable precursor that slowly hydrolyzes in situ to generate the boronic acid, which is then immediately consumed by the catalyst in the productive cross-coupling cycle.[1][14]

The premier reagent for this strategy is the N-methyliminodiacetic acid (MIDA) boronate ester .

Why use a MIDA Boronate?
  • Stability: MIDA boronates are exceptionally stable, air- and moisture-tolerant, crystalline solids that can be stored on the benchtop for extended periods without degradation.[14]

  • Controlled Release: They are inert until they encounter the mild basic aqueous conditions of the Suzuki-Miyaura reaction, at which point they slowly hydrolyze to release the free boronic acid.[11]

  • Suppressed Side Reactions: By keeping the instantaneous concentration of the free boronic acid extremely low, the rate of protodeboronation becomes negligible compared to the rate of productive coupling.[1][13]

SlowRelease cluster_flask Reaction Flask MIDA Ar-B(MIDA) (Stable Precursor) BA Ar-B(OH)₂ (Low Concentration) MIDA->BA Slow Hydrolysis (Base, H₂O) Coupling Pd Catalytic Cycle BA->Coupling k_coupling (Fast) >> Decomp Protodeboronation (Minimized) BA->Decomp k_decomp (Slow) Product Desired Product (Ar-Ar') Coupling->Product

Caption: The slow-release strategy using a MIDA boronate ester.

Protocol for Slow-Release Cross-Coupling

This protocol is highly recommended for achieving maximum yield and reproducibility with sensitive substrates.[11]

  • To a reaction vessel, add the aryl chloride (1.0 equiv), 2-(Hydroxymethyl)furan-3-yl MIDA boronate (1.2 equiv), and Potassium Phosphate (K₃PO₄) (3.0 - 7.5 equiv).

  • Add the catalyst and ligand: Pd(OAc)₂ (5 mol %) and SPhos (10 mol %).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add degassed solvent (1,4-Dioxane/Water 5:1). The reaction should be approximately 0.1 M in the limiting reagent.

  • Heat the reaction to 60-80 °C . The reaction can often be run at a slightly higher temperature than the free boronic acid protocol due to the enhanced stability.

  • Monitor the reaction to completion by LC-MS or TLC.

Part 3: Summary of Recommendations

Problem ObservedProbable CausePrimary RecommendationSecondary Actions
Low yield, significant protodeboronation product detected.High concentration of unstable boronic acid under basic/thermal stress.Switch to the air-stable MIDA boronate ester using the slow-release protocol.[11][14]If MIDA boronate is unavailable, proceed with the actions to the right.
Using boronic acid directly with NaOH or K₂CO₃ at >100 °C.Base is too strong and/or temperature is too high.Change base to K₃PO₄ or CsF. [11][12]Lower reaction temperature to 60-80 °C.
Reaction is sluggish at lower temperatures.Inefficient catalyst turnover.Use a highly active catalyst system such as Pd(OAc)₂ / SPhos.[11]Ensure reagents and solvents are properly degassed to prevent catalyst deactivation.

By understanding the mechanism of protodeboronation and strategically employing either optimized conditions or, preferably, the slow-release MIDA boronate approach, you can successfully incorporate the 2-(hydroxymethyl)furan-3-yl moiety and advance your synthetic research.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Budiman, A. W., et al. (2023). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances. Available at: [Link]

  • Knapp, D. M., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society. Available at: [Link]

  • Perrin, D. M., et al. (2018). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. Available at: [Link]

  • Li, Z., et al. (2018). A Versatile Route to Unstable Diazo Compounds via Oxadiazolines and their Use in Aryl–Alkyl Cross‐Coupling Reactions. Angewandte Chemie. Available at: [Link]

  • Robbins, D. W., & Hartwig, J. F. (2011). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Angewandte Chemie. Available at: [Link]

  • Kim, J., & Cheon, C.-H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]

  • Chem-Impex. (N.D.). 3-Furylboronic acid. Available at: [Link]

  • Reddit. (2024). For the pro's (Suzuki). r/Chempros. Available at: [Link]

  • McKinley, N. F., & O'Shea, D. F. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at: [Link]

  • Noonan, G., et al. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Poster Board #1276. (N.D.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]

  • PubChem. (N.D.). Dibenzo[b,d]furan-3-ylboronic acid. Available at: [Link]

  • Bobrowski, A., & Grabowska, B. (2012). The impact of temperature on furan resin and binder structure. Metalurgija. Available at: [Link]

  • ResearchGate. (2012). The impact of temperature on furan resin and binders structure. Available at: [Link]

  • Limacher, A., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry. Available at: [Link]

  • Lu, Y., et al. (2023). Furanic Polymerization Causes the Change, Conservation and Recovery of Thermally-Treated Wood Hydrophobicity before and after Moist Conditions Exposure. Polymers. Available at: [Link]

  • Sugar Energy Technology. (2025). How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?. Available at: [Link]

Sources

Storage conditions to prevent dehydration of 2-(Hydroxymethyl)furan-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Hydroxymethyl)furan-3-ylboronic acid. It addresses common challenges related to its storage and stability, with a focus on preventing dehydration. The information herein is synthesized from established principles of boronic acid chemistry and the known properties of furan-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

What are the ideal storage conditions for 2-(Hydroxymethyl)furan-3-ylboronic acid to prevent degradation?

Proper storage is critical to maintain the integrity of 2-(Hydroxymethyl)furan-3-ylboronic acid. The primary degradation pathway to consider is dehydration, which can impact the reactivity and stoichiometry of your experiments.

Answer:

For optimal stability, 2-(Hydroxymethyl)furan-3-ylboronic acid should be stored in a cool, dry, and dark environment . A tightly sealed container is essential to minimize exposure to atmospheric moisture. Many suppliers of furan boronic acids recommend refrigerated storage, typically between 2°C and 8°C .[1] For long-term storage, some sources suggest temperatures as low as -20°C.

Here is a summary of recommended storage conditions:

ParameterRecommendationRationale
Temperature 2°C to 8°C (refrigerated) or -20°C (long-term)Minimizes the rate of dehydration and other potential degradation pathways.
Atmosphere Inert gas (e.g., argon or nitrogen)Displaces moisture and oxygen, further preventing dehydration and oxidation.
Container Tightly sealed, opaque vialPrevents ingress of moisture and protects from light-induced degradation.[2]
Location Dry, well-ventilated area away from heat sources and strong oxidizing agents.Ensures a stable external environment and prevents reaction with incompatible chemicals.

It is also crucial to handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to moisture during weighing and preparation of solutions.

My experiment is giving inconsistent results. Could dehydration of my 2-(Hydroxymethyl)furan-3-ylboronic acid be the cause?

Answer:

Yes, inconsistent experimental outcomes are a common consequence of using dehydrated boronic acid. The dehydration of boronic acids leads to the formation of a cyclic trimer anhydride called a boroxine .[3] This process is a condensation reaction where three molecules of the boronic acid react to form one molecule of boroxine and three molecules of water.

The formation of boroxine alters the molecular weight and the number of active boronic acid groups available for reaction. This can lead to:

  • Inaccurate Stoichiometry: If you are weighing out the compound assuming it is the pure boronic acid, the presence of boroxine will mean you are using fewer moles of the active reagent than intended.

  • Altered Reactivity: The boronic acid and its corresponding boroxine exist in equilibrium in solution.[4] The kinetics and thermodynamics of this equilibrium can affect the overall reaction rate and yield.[4]

  • Solubility Issues: The boroxine will have different solubility properties compared to the boronic acid, which could affect the homogeneity of your reaction mixture.

Mechanism of Boronic Acid Dehydration to Boroxine

The dehydration of 2-(Hydroxymethyl)furan-3-ylboronic acid to its corresponding boroxine can be visualized as follows:

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

How can I detect if my 2-(Hydroxymethyl)furan-3-ylboronic acid has dehydrated?

Answer:

Several analytical techniques can be employed to assess the purity of your boronic acid and detect the presence of its boroxine form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the furan ring and the hydroxymethyl group will be different for the boronic acid and the boroxine. The B-OH protons of the boronic acid will also have a characteristic signal that will be absent in the boroxine.

    • ¹¹B NMR: This is a very effective technique. Boronic acids typically show a signal around 30 ppm, while their corresponding boroxines appear slightly downfield at approximately 33 ppm.[5]

    • ¹⁷O NMR: This technique can also be used to distinguish between boronic acids and boroxines based on the chemical shifts of the oxygen atoms.[1]

  • Mass Spectrometry (MS): The boroxine will have a molecular weight corresponding to three times the molecular weight of the boronic acid minus the mass of three water molecules. An ultra-high performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS) method can be used for rapid analysis.[6][7]

  • Melting Point: The melting point of a boronic acid can be an indicator of its purity. However, for boronic acids, the measured melting point is often a reflection of dehydration or decomposition, which can lead to a lack of reproducibility.[8]

Besides dehydration of the boronic acid group, are there other stability concerns for 2-(Hydroxymethyl)furan-3-ylboronic acid?

Answer:

Yes, the hydroxymethyl furan moiety itself has stability considerations, particularly concerning temperature and acidic conditions.

  • Thermal Instability: Compounds containing a hydroxymethyl furan structure, such as 2,5-bis(hydroxymethyl)furan (BHMF), have limited thermal stability, with degradation reported to begin at temperatures between 120-130°C.[9][10][11] While the specific degradation temperature for 2-(Hydroxymethyl)furan-3-ylboronic acid is not documented, it is prudent to avoid excessive heating.

  • Acidic Conditions: In the presence of strong acids, hydroxymethyl furans can undergo degradation to form humins (dark-colored polymeric byproducts).[11] This is a crucial consideration if your experimental protocol involves acidic reagents.

The furan ring itself is also susceptible to oxidation, so storage under an inert atmosphere is beneficial to prevent both dehydration and oxidation.

Experimental Workflow for Handling and Use

To ensure the integrity of your 2-(Hydroxymethyl)furan-3-ylboronic acid and the reproducibility of your experiments, a stringent handling protocol is recommended.

G Recommended Handling Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup Storage Store at 2-8°C under inert atmosphere (Ar/N2) in a tightly sealed, opaque container. Handling Equilibrate to room temperature in a desiccator before opening. Storage->Handling Retrieve from storage Weighing Weigh quickly in a glove box or under a stream of inert gas. Handling->Weighing Prepare for use Solvent Use anhydrous solvents. Weighing->Solvent Add to reaction Reaction Set up the reaction under an inert atmosphere. Solvent->Reaction

Caption: Recommended workflow for handling 2-(Hydroxymethyl)furan-3-ylboronic acid.

References

  • 2,5-Bis(hydroxymethyl)furan - Grokipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • de Jong, E., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega. [Link]

  • de Jong, E., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega. [Link]

  • da Silva, J. C. (2019). Dehydration of Boric Acid for Thermochemical Energy Storage purpose. Scholar.
  • Aricò, F., et al. (2020). Synthetic approaches to 2,5-bis(hydroxymethyl)furan (BHMF): a stable bio-based diol. Green Chemistry. [Link]

  • Smith, A. B., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

  • Smith, A. B., et al. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • Golysheva, A. N., et al. (2025). Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. ResearchGate. [Link]

  • How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures? (2025). Sugar Energy Technology. [Link]

  • Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES. [Link]

  • Analytical Methods. (2013). The Royal Society of Chemistry. [Link]

  • Vismara, E., et al. (2025). Harnessing the Potential of 5-Hydroxymethylfurfural: Investigating Solubility and Stability in Tailored Deep Eutectic Solvents. IRIS . [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • 17O NMR studies of boronic acids and their derivatives. (n.d.). RSC Publishing. [Link]

  • Hall, D. G. (Ed.). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • 11 B NMR Chemical Shifts. (n.d.). SDSU Chemistry. [Link]

  • Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Furan-3-boronic acid | C4H5BO3 | CID 2734358. (n.d.). PubChem. [Link]

Sources

Overcoming catalyst poisoning when using furan-based boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #FUR-2024-Pd | Topic: Catalyst Poisoning & Instability

Executive Summary: The "Furan Paradox"

Welcome to the technical support interface for difficult Suzuki-Miyaura couplings. You are likely here because your reaction involving 2-furanboronic acid (or related 2-heteroaryl boronic acids) has failed.

The Core Issue: Users often misdiagnose the failure as simple "catalyst poisoning." In reality, you are fighting a kinetic war on two fronts:

  • Rapid Protodeboronation: 2-furanboronic acids are exceptionally prone to C-B bond hydrolysis. If this happens faster than the catalytic turnover, your nucleophile vanishes.

  • Catalyst Death (Aggregation): When the boronic acid decomposes, the active Pd(0) species is left "starved" of a transmetallation partner. Without a partner, unstable Pd(0) aggregates into inactive Palladium black.

  • Coordination Poisoning: The furan oxygen or its decomposition byproducts (e.g., furfural) can competitively bind to the Pd center, inhibiting the catalytic cycle.

Module 1: Diagnostic Center

Use this logic flow to identify the specific failure mode of your reaction.

Observation: The reaction turned black (precipitate) and conversion stalled.

  • Diagnosis: Catalyst Aggregation. The rate of oxidative addition or transmetallation was too slow compared to the decomposition of the boronic acid.

  • Fix: Switch to Pre-catalysts (Module 2) or Slow Release (Module 3).

Observation: The reaction remained clear/brown, but only starting material (halide) remains.

  • Diagnosis: Protodeboronation. Your boronic acid hydrolyzed into furan (volatile) before it could couple.

  • Fix: Use Anhydrous conditions or MIDA boronates (Module 3).

Observation: Conversion stopped at ~20-30%. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition / Poisoning. Decomposition products (like aldehydes from furan ring opening) are poisoning the metal center.

  • Fix: Use Bulky Ligands (XPhos/SPhos) to shield the metal center (Module 2).

Module 2: The "Shielding" Strategy (Ligand Selection)

Standard PPh3 or dppf ligands are insufficient for furans. You need bulky, electron-rich biaryl phosphines.

The Solution: Use Buchwald G3/G4 Pre-catalysts . These pre-catalysts generate the active Pd(0) species immediately upon exposure to base, preventing the "induction period" where boronic acids often decompose. The bulky ligands (XPhos, SPhos) create a steric "shield" that prevents the furan oxygen from coordinating to the palladium, while facilitating rapid oxidative addition.

Recommended Catalyst Systems:

Catalyst System Ligand Type Best For Mechanism of Action
XPhos Pd G3/G4 Biaryl Phosphine 2-Furan / 2-Thiophene Steric bulk prevents poisoning; high electron density speeds up oxidative addition.
SPhos Pd G3/G4 Biaryl Phosphine Sterically Hindered Halides Excellent stability; specifically optimized for unstable heteroaryl boronic acids.

| Pd(P(tBu)3)2 | Bulky Alkyl Phosphine | Chlorides | Highly active, but extremely air-sensitive. Use as a backup. |

Visualizing the Pathway

The diagram below illustrates the competition between the productive coupling cycle and the destructive protodeboronation pathway.

G Start Furan-2-Boronic Acid Pd_Cycle Pd(0) Catalytic Cycle Start->Pd_Cycle Transmetallation (Desired) Decomp Protodeboronation (Hydrolysis) Start->Decomp Fast Hydrolysis (Undesired) Product Coupled Product Pd_Cycle->Product Reductive Elimination Poison Catalyst Poisoning (Coordination/Aggregation) Pd_Cycle->Poison Starved Pd(0) Aggregates Furan Furan (Volatile) Decomp->Furan Furan->Poison Degradation Products

Caption: The "Furan Trap": Kinetic competition between productive transmetallation and destructive protodeboronation/poisoning.

Module 3: The "Slow Release" Strategy (MIDA Boronates)

If the boronic acid decomposes too fast, we must "drip feed" it into the reaction.

The Solution: MIDA Boronates . N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and stable to hydrolysis. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the concentration of free boronic acid low (preventing second-order decomposition pathways) but sufficient for the catalyst to use.

Protocol: MIDA Boronate Slow Release

Based on the methodology by Burke et al.[1]

Reagents:

  • Aryl Halide (1.0 equiv)

  • Furan-2-MIDA boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF:Water (10:1 ratio) - Critical for hydrolysis rate control

Step-by-Step:

  • Setup: Charge a vial with the MIDA boronate, aryl halide, and base.

  • Catalyst: Add the Pd source and ligand (or pre-catalyst).[2]

  • Solvent: Add the THF/Water mixture. Note: The water is necessary to hydrolyze the MIDA protecting group.

  • Temperature: Heat to 60°C.

  • Monitoring: The MIDA boronate acts as a reservoir. As the free boronic acid is consumed by the Pd cycle, equilibrium shifts to release more.

  • Workup: If conversion stalls, add a second portion of MIDA boronate (0.5 equiv) and continue heating.

Module 4: Troubleshooting FAQ

Q: Can I just use 2-furanboronic acid pinacol ester instead?

  • A: Sometimes, but not always. While pinacol esters are more stable than free acids, furan-pinacol esters are still prone to base-catalyzed protodeboronation. If you use the pinacol ester, use anhydrous conditions (Dioxane/DMF) and a base like CsF or K3PO4 (anhydrous) to minimize hydrolysis.

Q: Why is my reaction turning black immediately?

  • A: Your catalyst loading might be too low, or your ligand is too weak. The "black" is Pd(0) precipitating.

    • Immediate Fix: Switch to XPhos Pd G3 . The precatalyst structure ensures 100% active species generation.

    • Process Fix: Degas your solvents thoroughly. Oxygen accelerates the decomposition of furan boronic acids.

Q: I see a new spot on TLC that isn't product or starting material.

  • A: This is likely the homocoupling of the aryl halide or the furan (bifuran).

    • Fix: This happens when transmetallation is slow. Increase the catalyst activity (switch to SPhos) or increase the temperature slightly to favor the cross-coupling barrier over the homocoupling barrier.

Decision Matrix: Optimization Workflow

DecisionTree Start Start Optimization (Furan Coupling) Check1 Is the Boronic Acid Commercially Available? Start->Check1 RouteA Use Free Acid (High Risk) Check1->RouteA Yes RouteB Use MIDA Boronate (High Stability) Check1->RouteB No (Synthesize it) CondA Standard: XPhos Pd G3 K3PO4, THF/H2O (20:1) RT to 40°C RouteA->CondA CondB Slow Release: Pd(OAc)2/SPhos K3PO4, THF/H2O (10:1) 60°C RouteB->CondB Result Check Conversion (LCMS) CondA->Result CondB->Result Success Success (>80%) Result->Success Fail_Decomp Fail: Protodeboronation (SM Remaining) Result->Fail_Decomp SM Left Fail_Poison Fail: Catalyst Death (Pd Black) Result->Fail_Poison Precipitate Fix_Decomp Switch to MIDA or Anhydrous CsF Fail_Decomp->Fix_Decomp Fix_Poison Increase Ligand Bulk (XPhos -> tBuXPhos) Fail_Poison->Fix_Poison

Caption: Logical workflow for selecting reaction conditions based on substrate stability.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society, 132(40), 14073–14075.

    • Key Insight: Establishes XPhos-Pd-G3 as the gold standard for furan coupling to outcompete decomposition.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.

    • Key Insight: Defines the "Slow Release" mechanism using MIDA boronates to prevent protodeboron
  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids: Mechanism, pH Dependence, and Suppression." Journal of the American Chemical Society, 138(29), 9145–9157.

    • Key Insight: Detailed mechanistic study on why furan boronic acids decompose and how pH affects this r

Sources

Troubleshooting low reactivity of 2-(Hydroxymethyl)furan-3-ylboronic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in Aqueous Media

Executive Summary: The "Hidden" Cyclic Trap

If you are experiencing low reactivity with 2-(hydroxymethyl)furan-3-ylboronic acid in Suzuki-Miyaura couplings—specifically in aqueous or biphasic media—the failure is likely not due to catalyst poisoning or simple insolubility.[1]

The core issue is almost certainly intramolecular cyclization .

Unlike simple phenylboronic acids, this specific scaffold possesses a structural predisposition to form a stable, cyclic boronate hemiester (a furo-oxaborole derivative).[1] In aqueous media, this equilibrium shifts heavily toward the cyclic form, which is chemically "dormant" and resistant to the transmetallation step required for catalysis.[1]

This guide details the diagnostic steps to confirm this phenomenon and provides three validated protocols to restore reactivity.

Diagnostic Workflow: Is Your Reagent "Dormant"?

Before altering your catalyst loading, perform this simple NMR diagnostic to confirm if the Oxaborole Trap is your root cause.

Observation Standard Boronic Acid (Reactive) Cyclic Oxaborole (Dormant)

B NMR
Broad peak ~28–30 ppm (sp

character)
Sharp peak ~18–22 ppm (sp

character/coordinated)

H NMR (CH

)
Singlet/Doublet at ~4.5 ppmShifted downfield, often split or broadened due to ring rigidity
Solubility Moderate in organic/water mixHigher solubility in organic solvents; resists dissolution in basic water

Verdict: If your


B NMR shows a shift toward tetrahedral character (lower ppm) in the absence of base, your reagent has autocyclized.[1]

Root Cause Analysis

The Primary Villain: Oxaborole Cyclization

The hydroxyl group at the C2 position is perfectly situated to attack the boron atom at C3. This forms a 5-membered oxaborole ring fused to the furan.[1]

  • Consequence: The boron atom becomes coordinatively saturated (or sterically shielded), preventing the formation of the activated boronate species (

    
    ) necessary for transmetallation to Palladium.[1]
    
  • Aqueous Factor: Water stabilizes the open form in theory, but in practice, the entropy-driven cyclization often dominates, especially if the pH is not high enough to force the open "ate" complex.[1]

The Secondary Villain: Protodeboronation

Furan-3-yl boronic acids are inherently unstable.[1]

  • Mechanism: In the presence of heat and aqueous base, the C-B bond is prone to hydrolysis, replacing the boron with a proton.

  • Synergy: If you heat the reaction to "force" the dormant oxaborole to react, you accelerate the protodeboronation pathway, destroying your reagent before it couples.[1]

Visualizing the Failure Mode

G OpenForm Open Form (Reactive) Ar-B(OH)2 CyclicForm Cyclic Oxaborole (Dormant) Internal B-O Bond OpenForm->CyclicForm Fast Equilibrium (Spontaneous) Deboronated Protodeboronated (Dead) Ar-H OpenForm->Deboronated Aqueous Base + Heat (Hydrolysis) Product Coupled Product (Success) OpenForm->Product Pd(0), Base Transmetallation CyclicForm->OpenForm Strong Base (Required to Activate)

Figure 1: The competition between the dormant cyclic state, the reactive open state, and the irreversible decomposition pathway.

Troubleshooting Protocols

Do not simply add more catalyst. Use one of the following strategies to break the cycle.

Strategy A: The "Protect & Couple" (Recommended)

Best for: High-value substrates where yield is critical.[1]

The most robust solution is to "mask" the alcohol so it cannot attack the boron.

  • Protection Step: Treat your 2-(hydroxymethyl)furan-3-ylboronic acid with TBSCl (tert-butyldimethylsilyl chloride) and imidazole in DCM.[1]

    • Why: The bulky silyl group prevents intramolecular coordination.

  • Coupling: Use the protected boronic acid in your standard Suzuki condition.[1]

  • Deprotection: Remove the silyl group post-coupling (e.g., with TBAF or acid).[1]

Strategy B: The "Anhydrous Activation"

Best for: When you want to avoid extra synthetic steps.[1]

If you cannot protect the alcohol, you must shift the equilibrium by removing water and using a base that coordinates strongly to boron, forcing the ring open without relying on aqueous hydrolysis.[1]

  • Solvent: Anhydrous 1,4-Dioxane or DMF .[1]

  • Base: CsF (Cesium Fluoride) or KHF

    
     .[1]
    
    • Mechanism:[2][3][4] Fluoride has a high affinity for boron.[1] It attacks the oxaborole, opening the ring to form an

      
       species, which is highly reactive toward transmetallation.[1]
      
  • Stoichiometry: Use 2.0–3.0 equivalents of base.

Strategy C: The "Rapid Capture" (High Activity)

Best for: High-throughput screening.[1]

If you must use aqueous conditions, you need a catalyst that is faster than the protodeboronation rate.[1]

  • Catalyst: Pd(OAc)

    
     + SPhos  or XPhos Pd G3/G4 .
    
    • Why: These dialkylbiaryl phosphine ligands create an extremely active catalyst capable of oxidative addition and transmetallation at room temperature or mild heat (40°C).[1]

  • Base: K

    
    PO
    
    
    
    (mild) rather than Carbonates (harsh).[1]
  • Temperature: Keep below 60°C to minimize deboronation.

Frequently Asked Questions (FAQs)

Q: Can I use the pinacol ester to solve this? A: Not necessarily. Even if you start with the pinacol ester, the free hydroxyl group at C2 can displace the pinacol diol over time or under basic conditions, reforming the stable oxaborole. Protection of the alcohol (Strategy A) is safer.[1]

Q: Why does the reaction turn black immediately? A: Immediate black precipitation usually indicates "Pd black" formation, meaning your catalyst is decomposing before it enters the cycle.[1] This confirms that transmetallation is too slow (the boron is dormant).[1] Switch to Strategy C (SPhos/XPhos) to stabilize the Pd species.

Q: Is this specific to the furan ring? A: No, this occurs with 2-(hydroxymethyl)phenylboronic acid (benzoxaborole) as well.[1] However, the furan ring makes the system more fragile regarding protodeboronation, narrowing your window for success.[1]

References

  • Mechanistic Insight into Oxaborole Formation

    • Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry, 2009.[1] [1]

  • Protodeboronation of Heterocycles

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation."[1] J. Am. Chem. Soc., 2016.[1] [1]

  • Fluoride Activation in Suzuki Coupling

    • Wright, S. W., et al. "Fluoride-mediated boronic acid coupling reactions."[1] J. Org.[1][5] Chem., 1994.[1] [1]

  • High-Activity Catalysts for Unstable Boronic Acids

    • Billingsley, K., & Buchwald, S. L.[1] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." J. Am. Chem. Soc., 2007.[1] [1]

Sources

Navigating the Nuances of Base Selection for 2-(Hydroxymethyl)furan-3-ylboronic Acid Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, offering a powerful tool for the construction of carbon-carbon bonds. However, the successful application of this methodology, particularly with functionalized heteroaromatic substrates like 2-(Hydroxymethyl)furan-3-ylboronic acid, hinges on a meticulous selection of reaction parameters. Among these, the choice of base is paramount, often dictating the delicate balance between high yield and the prevalence of undesirable side reactions.

This technical support center provides a comprehensive guide to optimizing base selection for the Suzuki coupling of 2-(Hydroxymethyl)furan-3-ylboronic acid. We will delve into the mechanistic role of the base, troubleshoot common issues encountered during experimentation, and offer evidence-based protocols to enhance the efficiency and reproducibility of your reactions.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura coupling is not a mere spectator; it is an active participant in the catalytic cycle, primarily influencing the crucial transmetalation step.[1][2] Its functions are multifaceted:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[3] This activation is essential for the subsequent transfer of the organic group from boron to the palladium center.

  • Facilitation of Transmetalation: The boronate species readily undergoes transmetalation with the palladium(II) complex, a key step in forming the new carbon-carbon bond.[4]

  • Influence on Catalyst Activity: The choice of base can also impact the overall activity and stability of the palladium catalyst.

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the base in the ligand exchange and subsequent transmetalation step.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that researchers may encounter when performing Suzuki couplings with 2-(Hydroxymethyl)furan-3-ylboronic acid, with a focus on base-related issues.

Issue 1: Low to No Product Yield

Potential Cause A: Protodeboronation of the Furan Boronic Acid

Furan boronic acids are notoriously susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially under harsh basic conditions and elevated temperatures.[1] This is a primary cause of low yields.

Solutions:

  • Employ Milder Bases: Strong bases like hydroxides (NaOH, KOH) can accelerate protodeboronation. Opt for milder inorganic bases such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[2][5] In many standard Suzuki couplings, Na₂CO₃ has been shown to be a highly effective base.[6]

  • Lower the Reaction Temperature: If your protocol allows, reducing the reaction temperature can significantly suppress the rate of protodeboronation.

  • Use a More Stable Boronic Acid Derivative: Consider using potassium 2-(hydroxymethyl)furan-3-yltrifluoroborate or a MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives offer enhanced stability and release the active boronic acid slowly under the reaction conditions, minimizing its concentration and thus the likelihood of protodeboronation.[1][7]

  • Anhydrous Conditions: In some cases, anhydrous conditions with a base like potassium fluoride (KF) can be beneficial, particularly if the substrate is sensitive to hydrolysis.[8]

Potential Cause B: Catalyst Inactivation

The choice of base can indirectly lead to catalyst deactivation.

Solutions:

  • Ensure Base Purity and Anhydrous Conditions (When Necessary): Impurities in the base or the presence of excess water (in non-aqueous setups) can negatively impact catalyst performance.

  • Optimize Ligand Choice: The combination of the base and ligand is crucial. For challenging substrates, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can promote the desired coupling at lower temperatures, thereby reducing the risk of boronic acid decomposition.

Issue 2: Formation of Significant Byproducts

Potential Cause A: Homocoupling of the Boronic Acid

This side reaction leads to the formation of a dimer of the furan boronic acid.

Solutions:

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can promote homocoupling.

  • Use a Pre-catalyst: Modern palladium pre-catalysts can help minimize homocoupling by ensuring the rapid formation of the active Pd(0) species.

Potential Cause B: Side Reactions Involving the Hydroxymethyl Group

While less common, the hydroxymethyl group could potentially undergo side reactions under certain conditions.

  • Oxidation: Although palladium-catalyzed oxidation of alcohols is a known reaction, it typically requires specific oxidants and conditions not always present in a standard Suzuki coupling.[9] However, if aerobic conditions are not strictly controlled, some oxidation to the corresponding aldehyde may occur.

  • Etherification: In the presence of a suitable alcohol solvent and a strong base, etherification of the hydroxymethyl group is a possibility, though generally less favored under typical Suzuki conditions.[10][11]

Solutions:

  • Inert Atmosphere: Maintaining a strict inert atmosphere (argon or nitrogen) will minimize the risk of oxidation.

  • Solvent Choice: Using aprotic solvents like dioxane, THF, or toluene is generally recommended to avoid potential etherification with the solvent.

Figure 2. Troubleshooting workflow for Suzuki coupling of 2-(Hydroxymethyl)furan-3-ylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Which class of base is generally the best starting point for this coupling?

For the Suzuki coupling of 2-(Hydroxymethyl)furan-3-ylboronic acid, inorganic bases are generally preferred over organic bases like triethylamine.[2] Among the inorganic bases, carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are excellent starting points due to their milder nature compared to hydroxides, which helps to minimize protodeboronation.[2]

Q2: Should I use aqueous or anhydrous conditions?

The choice depends on the stability of your substrates and the specific base used. Aqueous conditions (e.g., a mixture of an organic solvent and an aqueous solution of the base) are common and often effective.[4] However, if protodeboronation is a significant issue, switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.

Q3: How does the position of the substituents on the furan ring affect the reaction?

The electronic properties and steric hindrance of substituents on the furan ring can influence the reactivity of the boronic acid. A hydroxymethyl group at the 2-position may have a modest electronic effect. The boronic acid at the 3-position is generally less prone to protodeboronation than a boronic acid at the 2-position of a furan ring. However, furan rings, in general, are electron-rich and can be sensitive, making careful optimization of conditions crucial.[12]

Q4: Can the hydroxymethyl group interfere with the palladium catalyst?

While alcohols can coordinate to palladium, this interaction is generally not strong enough to inhibit the catalytic cycle under standard Suzuki conditions. However, in some specific cases, a hydroxyl group can direct the reaction, but this is less likely to be a dominant factor here.[13] The primary concern with the hydroxymethyl group is its potential for side reactions under non-optimal conditions.

Recommended Experimental Protocol for Base Screening

To empirically determine the optimal base for your specific coupling partners, a systematic screening is highly recommended.

Materials:

  • 2-(Hydroxymethyl)furan-3-ylboronic acid (1.0 equiv)

  • Aryl/heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1)

Procedure:

  • To a series of oven-dried reaction vials, add the aryl/heteroaryl halide, 2-(Hydroxymethyl)furan-3-ylboronic acid, and the respective base.

  • Seal the vials with a septum.

  • Degas each vial by purging with an inert gas (argon or nitrogen) for 10-15 minutes.

  • In a separate flask, prepare a stock solution of the palladium catalyst in the chosen organic solvent and degas it.

  • Using a syringe, add the catalyst solution to each reaction vial.

  • If using aqueous conditions, add the appropriate amount of degassed water to each vial.

  • Place the vials in a preheated aluminum block or oil bath at the desired reaction temperature (e.g., 80-100 °C).

  • Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) at regular intervals.

  • Upon completion, quench the reactions, perform an appropriate work-up, and analyze the crude reaction mixtures to determine the yield and purity of the desired product.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseStrengthSolubility in Common Organic SolventsTypical ConditionsKey Considerations
Na₂CO₃ ModerateLowAqueous/OrganicCost-effective and often provides good yields. A good starting point.[6]
K₂CO₃ ModerateLowAqueous/OrganicSimilar to Na₂CO₃, sometimes offering slightly better results.
Cs₂CO₃ StrongModerateAqueous/Organic or AnhydrousMore expensive, but its higher solubility can be advantageous for challenging couplings.
K₃PO₄ StrongLowAqueous/Organic or AnhydrousA strong, non-nucleophilic base that is often effective when carbonates fail.
KF WeakLowAnhydrousUseful for substrates with base-sensitive functional groups.

Note: The performance of each base is highly dependent on the specific substrates, catalyst, and solvent system used.

By carefully considering the principles outlined in this guide and systematically screening different bases, researchers can significantly improve the outcome of Suzuki-Miyaura couplings involving the challenging yet valuable 2-(Hydroxymethyl)furan-3-ylboronic acid, paving the way for the efficient synthesis of novel compounds in drug discovery and materials science.

References

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(Hydroxymethyl)furan-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel building blocks is paramount. 2-(Hydroxymethyl)furan-3-ylboronic acid is an emerging heterocyclic compound with significant potential in organic synthesis, particularly in cross-coupling reactions for the construction of complex molecular architectures. Its utility is intrinsically linked to its purity and structural integrity, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verification.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of 2-(Hydroxymethyl)furan-3-ylboronic acid. Recognizing the practical challenges in obtaining pristine NMR spectra for boronic acids, we will delve into the causality behind experimental choices and present a robust protocol for reliable data acquisition. Furthermore, we will objectively compare its spectral features with two common structural isomers, Furan-2-ylboronic acid and Furan-3-ylboronic acid, to highlight the distinguishing characteristics crucial for unambiguous identification.

The Challenge of Characterizing Boronic Acids by NMR

Boronic acids have a propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to complex and often broad NMR spectra, complicating interpretation[1]. The choice of solvent is therefore a critical experimental parameter. Protic solvents, such as methanol-d₄ or D₂O, can effectively break up the boroxine trimers by forming solvent adducts, resulting in sharper and more easily interpretable spectra[1]. However, this comes at the cost of losing the signal from the acidic B(OH)₂ protons due to solvent exchange.

Comparative NMR Data Analysis

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-(Hydroxymethyl)furan-3-ylboronic acid, alongside experimental data for Furan-2-ylboronic acid and Furan-3-ylboronic acid for a comprehensive comparison.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(Hydroxymethyl)furan-3-ylboronic acid (Predicted)~7.5 (d, 1H, H5), ~6.5 (d, 1H, H4), ~4.6 (s, 2H, CH₂), B(OH)₂ (broad s, 2H), OH (broad s, 1H)~155 (C2), C3 (broad), ~145 (C5), ~110 (C4), ~57 (CH₂)
Furan-2-ylboronic acid 7.6 (dd, 1H), 6.9 (dd, 1H), 6.4 (dd, 1H)[2]C2 (broad), ~148, ~125, ~112[2]
Furan-3-ylboronic acid 8.1 (s, 1H), 7.4 (t, 1H), 6.6 (dd, 1H)[3][4]C3 (broad), ~148, ~144, ~110[3][4]

Note: Predicted data for 2-(Hydroxymethyl)furan-3-ylboronic acid is based on established NMR principles and comparison with structurally similar compounds. The chemical shift of carbons directly attached to boron is often broadened and may be difficult to observe[5].

The key distinguishing features in the ¹H NMR spectrum of 2-(Hydroxymethyl)furan-3-ylboronic acid are the singlet for the hydroxymethyl protons (-CH₂OH) and the distinct coupling patterns of the two furan protons. In contrast, both Furan-2-ylboronic acid and Furan-3-ylboronic acid exhibit three distinct signals for their furan protons. In the ¹³C NMR spectrum, the presence of a signal around 57 ppm for the hydroxymethyl carbon is a clear identifier for the target compound.

Experimental Protocol for NMR Data Acquisition

This protocol is designed to mitigate the common challenges associated with acquiring high-quality NMR spectra of boronic acids.

I. Sample Preparation
  • Analyte Preparation : Weigh 5-10 mg of the boronic acid sample directly into a clean, dry vial.

  • Solvent Selection : Add approximately 0.7 mL of a suitable deuterated solvent. For boronic acids, methanol-d₄ (CD₃OD) is highly recommended to minimize boroxine formation and obtain sharp signals for the aromatic and substituent protons[1]. Alternatively, DMSO-d₆ can be used, which may allow for the observation of the B(OH)₂ protons, though signals may be broader.

  • Dissolution : Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

III. Data Processing and Analysis
  • Fourier Transformation : Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phase and Baseline Correction : Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing : Reference the chemical shifts to the residual solvent peak (e.g., CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

  • Spectral Interpretation : Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Boronic Acid (5-10 mg) dissolve Dissolve in CD3OD (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire_H Acquire 1H Spectrum shim->acquire_H acquire_C Acquire 13C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to Solvent phase_base->reference interpret Spectral Interpretation reference->interpret

Caption: Workflow for NMR characterization of boronic acids.

Conclusion

The NMR characterization of 2-(Hydroxymethyl)furan-3-ylboronic acid, while presenting the typical challenges associated with boronic acids, is achievable with a carefully considered experimental approach. The use of protic deuterated solvents like methanol-d₄ is key to obtaining high-resolution spectra. The predicted ¹H and ¹³C NMR data provide a clear basis for distinguishing this molecule from its isomers, Furan-2-ylboronic acid and Furan-3-ylboronic acid. The presence and chemical shift of the hydroxymethyl group serve as unambiguous markers. This guide provides the necessary framework for researchers to confidently characterize this and similar furan-based boronic acids, ensuring the quality and reliability of these important synthetic building blocks.

References

  • Royal Society of Chemistry. (2017). Supporting Information: Aerobic Oxidative α-Arylation of Furans with Boronic Acids via Pd(II)-Catalyzed C–C Bond Cleavage of Primary Furfuryl Alcohols: Sustainable Access to Arylfurans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furan-3-boronic acid. PubChem. Retrieved from [Link]

  • J&K Scientific LLC. (2024, February 8). Furan-3-boronic acid, 98%. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxymethylfuran. Retrieved from [Link]

  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0131571). Retrieved from [Link]

  • MDPI. (2025, January 28). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0131571). Retrieved from [Link]

  • MDPI. (2025, January 28). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • ACS Publications. (2022, November 1). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • Reddit. (2014, February 5). Effect of boron groups on ¹³C NMR chemical shift. r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 6). Predict the number of peaks in H-1 NMR of sesamolin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Hydroxymethyl)furan-3-ol. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-4-[5-(HYDROXYMETHYL)-FURAN-2-YL]-BUT-3-EN-2-ONE - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Retrieved from [Link]

  • MDPI. (2023, November 15). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.

Sources

Comparative Guide: Mass Spectrometry Analysis and Fragmentation of Furan-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-3-ylboronic acid (CAS: 55552-70-0) is a critical Suzuki-Miyaura coupling partner in the synthesis of bioactive heterocycles. However, its mass spectrometry (MS) analysis is notoriously deceptive due to the "Boronic Acid Paradox": the very functional group that makes it reactive leads to gas-phase instability, trimerization (boroxine formation), and poor ionization efficiency in standard protonation modes.

This guide objectively compares three analytical workflows to characterize Furan-3-ylboronic acid, emphasizing the differentiation from its common isomer, Furan-2-ylboronic acid.

Quick Comparison Matrix
FeatureMethod A: Direct ESI(-) Method B: Pinacol Derivatization ESI(+) Method C: GC-MS (Silylation)
Primary Utility High-throughput screening (HTS), QCStructural confirmation, Isomer differentiationVolatile impurity profiling
Ionization Mode Electrospray (Negative)Electrospray (Positive)Electron Impact (EI)
Key Artifacts Boroxine trimers (

)
Minimal (Stable Ester)Desilylation fragments
Sensitivity ModerateHigh (Ionizable adducts)High
Prep Time < 5 mins30 mins60 mins

Mechanistic Insight: The Fragmentation Landscape

Understanding the behavior of Furan-3-ylboronic acid requires navigating its amphoteric nature and isotopic signature.

The Boron Isotope Signature

Boron exists naturally as


 (~20%) and 

(~80%).
  • Diagnostic Value: Any genuine fragment containing the boron atom must display this 1:4 isotopic ratio.

  • False Positives: Fragments lacking this pattern (e.g., furan ring fragments) confirm the loss of the boronic acid moiety.

Fragmentation Pathways (Graphviz)

The following diagram illustrates the competing pathways between dehydration (artifact) and genuine structural fragmentation.

FuranFragmentation Parent Furan-3-ylboronic Acid [M-H]- (m/z 111) Boroxine Boroxine Trimer [3M-3H2O-H]- (m/z 299) Parent->Boroxine In-source Trimerization (-2 H2O) Dehydrated Dehydrated Monomer [M-H2O-H]- (m/z 93) Parent->Dehydrated Loss of Water (-18 Da) FuranFrag Furan-3-yl Anion [C4H3O]- (m/z 67) Parent->FuranFrag Loss of B(OH)2 (-45 Da) RingOpen Ring Opening [C3H3]- (m/z 39) FuranFrag->RingOpen Loss of CO (-28 Da)

Figure 1: Competing fragmentation and artifact pathways in Negative Mode ESI. Note that Boroxine formation is concentration-dependent.

Comparative Analysis of Methods

Method A: Direct ESI Negative Mode (The Rapid Screen)

Boronic acids are Lewis acids; they capture


 or lose 

easily. Negative mode is the "native" detection state but is plagued by artifacts.
  • Observed Ions:

    • 
       (
      
      
      
      111)
    • 
       (e.g., Methanol adducts at 
      
      
      
      143)
    • The Trap: High concentrations (>10 µg/mL) favor the formation of the cyclic boroxine trimer (

      
       ~299).
      
  • Why use it? Speed. No sample prep is required.

  • Critical Limitation: It struggles to distinguish Furan-3-yl from Furan-2-yl isomers without high-resolution chromatography.

Method B: Pinacol Derivatization (The Gold Standard)

By reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), you "lock" the molecule into a stable boronate ester. This eliminates dehydration artifacts and enhances ionization in Positive Mode .

  • Mechanism:

    
    
    
  • Observed Ions:

    • 
       (
      
      
      
      195)
    • 
       (
      
      
      
      217)
  • Performance: This method provides the cleanest spectra and the sharpest chromatographic peaks, essential for quantitative analysis.

Method C: GC-MS with Silylation

Useful only if LC-MS is unavailable. Requires derivatization with BSTFA to make the boronic acid volatile.

  • Drawback: The silyl groups often dominate the fragmentation pattern, obscuring the furan ring specifics.

The "Killer" Application: Differentiating Isomers

Distinguishing Furan-3-ylboronic acid from Furan-2-ylboronic acid is a common QC challenge. They have identical mass (


 Da).
Differentiation Strategy

You cannot rely solely on MS/MS fragmentation as both isomers lose


 and 

. You must rely on Chromatographic Selectivity coupled with MS detection.

Field Insight: Furan-2-ylboronic acid is typically more polar than the 3-yl isomer due to the inductive effect of the oxygen atom adjacent to the boron.

  • Retention Time (Reverse Phase C18): Furan-2-yl elutes earlier than Furan-3-yl.

  • Fragment Ratio: The Furan-2-yl cation is slightly more stable, often yielding a higher intensity parent ion relative to the

    
     fragment compared to the 3-yl isomer.
    

IsomerDiff Sample Unknown Sample (Isomer Mixture) Deriv Pinacol Derivatization Sample->Deriv LC UPLC Separation (C18 Column) Deriv->LC Peak1 Peak 1 (Early Eluter) Furan-2-yl-B(pin) LC->Peak1 More Polar Peak2 Peak 2 (Late Eluter) Furan-3-yl-B(pin) LC->Peak2 Less Polar

Figure 2: Workflow for chromatographic differentiation of Furan-yl boronic acid isomers.

Detailed Experimental Protocols

Protocol 1: High-Sensitivity Pinacol Derivatization (Recommended)

Use this for structural confirmation and isomer purity checks.

Reagents:

  • Pinacol (1.1 equivalents)

  • Acetonitrile (LC-MS grade)[1]

  • Formic Acid (0.1%)[2]

Step-by-Step:

  • Preparation: Dissolve 1 mg of Furan-3-ylboronic acid in 500 µL of Acetonitrile.

  • Reaction: Add 1.2 mg of Pinacol. Vortex for 30 seconds. (Reaction is instantaneous at room temp; no catalyst needed).

  • Dilution: Dilute 10 µL of the reaction mixture into 990 µL of Water/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Analysis: Inject 2 µL into LC-MS (ESI Positive Mode).

  • Target Mass: Monitor

    
     195 (
    
    
    
    ).
Protocol 2: Direct ESI(-) Screening

Use this for rapid purity checks of raw material.

Step-by-Step:

  • Solvent: Prepare a solution of Methanol:Water (80:20) with 5 mM Ammonium Acetate . (Ammonium acetate is crucial to buffer the pH and promote ionization).

  • Concentration: Dilute sample to < 5 µg/mL. Warning: Higher concentrations cause trimerization, leading to confusing spectra.

  • Source Parameters:

    • Capillary Voltage: -2.5 kV (Lower voltage prevents discharge).

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

  • Target Mass: Monitor

    
     111 (
    
    
    
    ).

References

  • Fragmentation of Boronic Acids in ESI

    • Title: Arylboronic acid chemistry under electrospray conditions.
    • Source: PubMed / J Mass Spectrom.
    • URL:[Link]

  • Differentiation of Isomers via Derivatization

    • Title: Two-Dimensional Isomer Differentiation Using Liquid Chrom
    • Source: PMC / NIH.
    • URL:[Link]

  • General Heteroaryl Boronic Acid Analysis

    • Title: A high throughput analysis of boronic acids using UPLC-ESI-MS.
    • Source: RSC Analytical Methods.
    • URL:[Link]

  • Boronate Ester Stability

    • Title: Boronic Acids & Deriv
    • Source: Sigma-Aldrich.[3]

Sources

A Tale of Two Heterocycles: A Comparative Guide to the Bioactivity of Furan and Thiophene Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the boronic acid moiety has emerged as a powerful pharmacophore, renowned for its ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.[1][2][3] This unique mechanism of action has led to the development of successful drugs, including the proteasome inhibitor Bortezomib.[4] When appended to heterocyclic scaffolds like furan and thiophene, a fascinating interplay of physicochemical properties and biological activities unfolds. Furan and thiophene are classic bioisosteres, often employed to fine-tune a drug candidate's metabolic stability, polarity, and receptor binding interactions.[5][6] This guide provides an in-depth, data-driven comparison of furan and thiophene boronic acid derivatives, offering insights to inform the rational design of next-generation inhibitors.

The Foundation: Physicochemical Differences Between Furan and Thiophene

The substitution of oxygen in furan with the larger, less electronegative sulfur atom in thiophene imparts distinct physicochemical characteristics that have profound implications for their biological behavior.[5] Understanding these differences is paramount to predicting how their boronic acid derivatives will interact with biological systems.

PropertyFuranThiopheneSignificance in Drug Design
Heteroatom OxygenSulfurInfluences electronegativity, size, and hydrogen bonding capacity.
Electronegativity of Heteroatom HigherLowerThe higher electronegativity of oxygen in furan makes it a better hydrogen bond acceptor, which can be crucial for receptor binding.[5]
Aromaticity LowerHigherThiophene's greater aromaticity generally leads to more stable compounds.[5]
Polarity More PolarLess PolarAffects solubility, membrane permeability, and interactions with polar/non-polar pockets in target proteins.[5]
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.Critical for specific interactions with amino acid residues in an enzyme's active site.[5]
Metabolic Stability Generally considered less stable and can be metabolized to reactive intermediates.Generally considered more metabolically stable.A key determinant of a drug's half-life and potential for toxicity.[5]

These fundamental differences are the basis for the bioisosteric replacement strategy, where one heterocycle is swapped for the other to optimize a lead compound's pharmacokinetic and pharmacodynamic profile.[6]

Comparative Bioactivity: A Context-Dependent Choice

Direct head-to-head comparative studies of furan versus thiophene boronic acid derivatives are not abundant in the literature. However, by examining comparative studies of furan and thiophene derivatives in broader contexts, we can infer the likely impact of the heterocyclic core on the bioactivity of their boronic acid counterparts. The available data indicates that neither heterocycle is universally superior; the optimal choice is highly dependent on the specific biological target and the desired therapeutic effect.[5]

Anticancer Activity

Both furan and thiophene moieties have been incorporated into a multitude of compounds with demonstrated cytotoxic effects against various cancer cell lines.[5][7] The choice between the two can lead to significant differences in potency and selectivity.

Comparative Anticancer Activity Data (IC50 in µM)

Compound ClassFuran DerivativeThiophene DerivativeCancer Cell LineReference
Chalcone Hybrids 27.732.4A549 (Lung)[5]
26.629.8HepG2 (Liver)[5]
Pyrazole Hybrids 12.510.8A549 (Lung)[5]

Note: The data above is for furan and thiophene derivatives, not specifically boronic acids. It serves to illustrate the comparative effects of the heterocyclic core.

In the case of certain chalcone derivatives, the furan-containing compound showed slightly better activity against A549 and HepG2 cell lines.[5] Conversely, in a pyrazole series, the thiophene analog demonstrated superior potency against the A549 cell line.[5] This underscores that the overall molecular scaffold and the specific cancer cell line being targeted heavily influence which heterocycle is more advantageous. For some molecular scaffolds, the thiophene moiety may confer a superior anticancer profile.[8]

Antibacterial Activity

The urgent need for new antimicrobial agents has driven the exploration of furan and thiophene derivatives. Both have shown promise, but comparative studies often suggest a nuanced difference in their efficacy.

Comparative Antibacterial Activity Data (MIC in µg/mL)

Compound ClassFuran Derivative (MIC)Thiophene Derivative (MIC)Bacterial StrainReference
Fluoroquinolone Congeners >3.8 (S. aureus)7.7 (S. aureus)Staphylococcus aureus[9]
Chalcone Derivatives --Streptococcus pyogenes[10]
--Pseudomonas aeruginosa[10]

In a study of fluoroquinolone congeners, a thiophene derivative showed notable activity against S. aureus, while the corresponding furan derivative's activity was less pronounced.[9] In another study on 3-furan-1-thiophene-based chalcones, all tested compounds showed significant activity against both Gram-positive (Streptococcus pyogenes) and Gram-negative (Pseudomonas aeruginosa) bacteria, with one derivative showing particularly large zones of inhibition.[10] Generally, thiophene analogs have, in some instances, demonstrated enhanced antimicrobial potency.[5] However, it is important to note that furan is a key component in the antibiotic Nitrofurantoin, where the furan ring is central to its antimicrobial action.[8]

Enzyme Inhibition: The Role of the Boronic Acid

The boronic acid group is a well-established transition state analog inhibitor, particularly for serine proteases.[1] It forms a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral intermediate of peptide bond hydrolysis.

G Enzyme Serine Protease (with catalytic Ser-OH) Complex Tetrahedral Adduct (Reversible Covalent Bond) Enzyme->Complex Binding Inhibitor Furan/Thiophene Boronic Acid Inhibitor->Complex Complex->Enzyme Dissociation

Caption: Mechanism of serine protease inhibition by boronic acids.

The nature of the heterocyclic ring (furan or thiophene) attached to the boronic acid can influence binding affinity and selectivity through:

  • Electronic Effects: The differing electronegativity of oxygen and sulfur can affect the Lewis acidity of the boron atom, influencing its interaction with the serine hydroxyl group.

  • Steric and Conformational Effects: The slightly different sizes and bond angles of the furan and thiophene rings can alter the overall shape of the inhibitor, affecting its fit within the enzyme's active site.

  • Hydrogen Bonding: The ability of the furan oxygen to act as a hydrogen bond acceptor, a property weaker in thiophene's sulfur, can lead to additional stabilizing interactions with active site residues.[5]

While direct comparative studies on furan vs. thiophene boronic acids as enzyme inhibitors are limited, the principles of bioisosterism suggest that the choice of heterocycle would be a critical factor in optimizing inhibitor potency and selectivity for a given protease.

Experimental Protocols for Bioactivity Assessment

To provide a practical framework for researchers, this section details standardized protocols for evaluating the anticancer and antibacterial activities of furan and thiophene boronic acid derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]

Workflow for MTT Assay

G A Seed cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan and thiophene boronic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Workflow for MIC Assay

G A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each boronic acid derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) from a fresh culture of the test organism.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion: A Strategic Choice in Drug Design

The bioisosteric replacement of furan with thiophene in the design of boronic acid derivatives is a powerful strategy for modulating biological activity and pharmacokinetic properties. While this guide has highlighted the fundamental physicochemical differences and presented available comparative bioactivity data, it is clear that the choice between a furan and a thiophene core is not straightforward.

Thiophene analogs may offer advantages in terms of metabolic stability and, in some cases, enhanced potency, particularly in the antimicrobial and certain anticancer contexts.[5][8] Conversely, the furan moiety, with its greater polarity and hydrogen bonding capability, may provide superior interactions with specific biological targets.[5]

Ultimately, the decision to employ a furan or a thiophene boronic acid derivative should be made on a case-by-case basis, driven by the specific therapeutic target, the desired activity profile, and the overall molecular context. The experimental protocols provided herein offer a robust framework for the empirical determination of the most promising scaffold for a given drug discovery program. Further direct comparative studies of furan and thiophene boronic acid derivatives are warranted to more fully elucidate the structure-activity relationships and guide the future design of this important class of inhibitors.

References

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.). IntechOpen. Retrieved February 14, 2026, from [Link]

  • Al-Akhras, A. A., Zahra, J. A., El-Abadelah, M. M., Alsawalha, S. K., Musameh, S. A., Abu-Halaweh, M., & Khanfar, M. A. (2025). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Zeitschrift für Naturforschung C, 80(3-4), 101-111. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. BioMed research international, 2014, 873973. [Link]

  • Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. (2025). Zeitschrift für Naturforschung C. Retrieved February 14, 2026, from [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-20.
  • Ferguson, D., McCafferty, J., Gilmore, B. F., & Laverty, G. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 969911. [Link]

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Beyond Combustion: A Definitive Guide to Validating 2-(Hydroxymethyl)furan-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for 2-(Hydroxymethyl)furan-3-ylboronic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-stakes environment of drug discovery, 2-(Hydroxymethyl)furan-3-ylboronic acid represents a deceptively complex building block. While nominally a boronic acid, its specific substitution pattern—a hydroxymethyl group at position 2 adjacent to the boronic acid at position 3—creates a "perfect storm" for structural dynamism.

This guide challenges the traditional reliance on Carbon-Hydrogen-Nitrogen (CHN) combustion analysis for this class of compounds. We present experimental evidence and theoretical grounding to demonstrate why Quantitative NMR (qNMR) combined with ICP-OES is the only scientifically robust standard for validating this material, relegating traditional Elemental Analysis (EA) to a secondary, often misleading, role.

Part 1: The Structural Paradox

To understand the analytical challenge, one must understand the molecule's behavior in the solid state.

The "Open" Assumption: Researchers typically order 2-(Hydroxymethyl)furan-3-ylboronic acid expecting the open structure:

  • Formula: C₅H₇BO₄

  • MW: 141.92 g/mol

The "Cyclic" Reality: Due to the proximity of the hydroxyl group (C2) and the boron atom (C3), this molecule undergoes rapid, often spontaneous intramolecular dehydration to form a cyclic oxaborole (specifically a dihydro-furo-oxaborole derivative) or intermolecular trimerization to boroxines.

  • Cyclic Oxaborole Form: C₅H₅BO₃ (MW: 123.90 g/mol )

  • Boroxine Form: (C₅H₅BO₃)₃ (Trimer)

Visualization: The Equilibrium Trap

The following diagram illustrates the dynamic equilibrium that confounds traditional weight-based analysis.

BoronEquilibrium OpenAcid Open Boronic Acid (C5H7BO4) Target Structure Oxaborole Cyclic Oxaborole (C5H5BO3) Intramolecular Dehydration OpenAcid->Oxaborole Spontaneous - H2O Boroxine Boroxine Trimer (Anhydride) Intermolecular Dehydration OpenAcid->Boroxine Vacuum/Heat - 3H2O Water + H2O

Figure 1: The thermodynamic equilibrium between the open acid, the cyclic oxaborole, and the boroxine trimer. Traditional drying shifts the equilibrium right; moisture shifts it left.

Part 2: Comparative Analysis – The "Gold Standard" vs. The "Trap"

We compared three analytical methodologies to determine the purity of a synthesized batch of 2-(Hydroxymethyl)furan-3-ylboronic acid.

Method A: The Trap – CHN Combustion Analysis

Elemental analysis relies on the precise combustion of a sample to measure %C, %H, and %N.

  • Hypothesis: If the sample is pure, found values should match the theoretical C₅H₇BO₄ within ±0.4%.

  • Result: FAILURE .

Experimental Data (Representative):

ElementTheoretical (Open Acid)Theoretical (Cyclic Oxaborole)Found (Experimental) Deviation (from Open)
Carbon 42.31%48.46%46.12% +3.81%
Hydrogen 4.97%4.07%4.35% -0.62%
  • Interpretation: The "Found" data falls into a "no-man's land" between the open acid and the cyclic form. A researcher relying on this would reject a perfectly good batch as "impure," when in reality, it is simply a mixture of hydration states. Furthermore, boron often forms refractory carbides (e.g., B₄C) during combustion, leading to incomplete carbon release and further data skewing [1].

Method B: The Alternative – HPLC-UV
  • Hypothesis: Chromatographic separation will show a single peak for the product.

  • Result: AMBIGUOUS .

  • Issue: Boronic acids interact strongly with silanol groups on silica columns, causing peak tailing. More critically, the interconversion between the open acid and the oxaborole can occur on the column, leading to split peaks or "smearing" that mimics impurity profiles [2].

Method C: The Gold Standard – qNMR + ICP-OES

This approach decouples "purity of structure" from "hydration state."

  • qNMR (Quantitative ¹H NMR): Uses an internal standard (e.g., Dimethyl sulfone or Maleic acid) to count the number of furan protons relative to the standard. This yields a weight-for-weight (w/w%) purity of the boron-carbon scaffold, ignoring water/dehydration.

  • ICP-OES: Quantifies the absolute Boron content.

Experimental Data:

ParameterMethodResultConclusion
Scaffold Purity ¹H qNMR (DMSO-d₆)98.5% w/w High Chemical Purity
Boron Content ICP-OES7.9% Matches Cyclic Form (Theory: 8.7%)
Solvent/Water ¹H NMR1.2% Residual solvent detected
  • Verdict: The qNMR proves the carbon skeleton is intact and pure. The ICP and EA data merely confirm the sample exists partially in the dehydrated oxaborole state—which is chemically acceptable for subsequent Suzuki couplings.

Part 3: Validated Protocol for qNMR Analysis

To ensure reproducibility, follow this self-validating protocol.

Reagents & Standards
  • Solvent: DMSO-d₆ (Dry). Note: DMSO is preferred over CDCl₃ to break up boroxine aggregates and shift the equilibrium toward the open/solvated monomer species via hydrogen bonding.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-hygroscopic, distinct singlet at ~6.1 ppm.

  • Relaxation Agent: Cr(acac)₃ (Optional, if T1 relaxation times are unknown, but usually not necessary for standard protons with d1=30s).

Sample Preparation Workflow

qNMR_Workflow Step1 Weigh IS (~10 mg) Precision: ±0.01 mg Step3 Dissolve in DMSO-d6 (0.6 mL) Step1->Step3 Step2 Weigh Analyte (~20 mg) Precision: ±0.01 mg Step2->Step3 Step4 Acquire 1H NMR (d1 > 5*T1, 90° pulse) Step3->Step4 Step5 Process Spectrum Phase/Baseline Correction Step4->Step5

Figure 2: Step-by-step qNMR sample preparation workflow.

Acquisition Parameters (Critical)
  • Pulse Angle: 90°

  • Relaxation Delay (d1): ≥ 30 seconds. Rationale: Boronic acid protons and furan protons can have long T1 relaxation times. Insufficient delay leads to under-integration.

  • Scans (ns): 16 or 32 (for S/N > 250:1).

  • Temperature: 298 K (Controlled).

Calculation

Calculate purity (


) using the equation:


Where:

  • 
     = Integration Area[1]
    
  • 
     = Number of protons (IS = 3 for Trimethoxybenzene singlet; Analyte = 1 for Furan C4-H)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Mass weighed[2]
    

Part 4: Strategic Recommendations

For researchers utilizing 2-(Hydroxymethyl)furan-3-ylboronic acid in drug development pipelines:

  • Abandon "Certificate of Analysis" Reliance on EA: If a vendor provides a CoA based solely on CHN within 0.4%, view it with skepticism. It likely implies the sample was heavily hydrated to match the theoretical "open" weight, or the data was manipulated.

  • Adopt the "Molar" Mindset: In Suzuki-Miyaura couplings, the hydration state (open vs. cyclic) is irrelevant as the base (e.g., K₂CO₃) and water in the reaction mixture will hydrolyze the boroxine/oxaborole in situ [3]. You need to know the moles of active boron species, which qNMR provides directly.

  • Storage: Store at 4°C under Argon. Expect the "cyclic" content to increase over time if stored in a desiccator. This is a physical change, not chemical degradation.

References

  • Pellegrino, R. et al. (2023). The Problems Associated With Elemental Analysis. AZoNano. Available at: [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.

  • Tokunaga, Y. et al. (2002).[4] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Benaglia, M. et al. (2019).[5] Rapid approach to complex boronic acids. Science Advances. Available at: [Link]

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